molecular formula C11H13NO2 B11722837 Phenyl N-(cyclopropylmethyl)carbamate

Phenyl N-(cyclopropylmethyl)carbamate

Cat. No.: B11722837
M. Wt: 191.23 g/mol
InChI Key: TUOGAYJQSBOBDM-UHFFFAOYSA-N
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Description

Phenyl N-(cyclopropylmethyl)carbamate (CAS 66849-70-5) is a high-purity chemical compound supplied with a guaranteed purity of 95% or higher . This carbamate ester features a cyclopropylmethyl group, a structural motif widely recognized in medicinal chemistry for its ability to enhance metabolic stability, influence biological activity, and improve the pharmacokinetic profiles of small molecule drugs . As a carbamate, its primary research application is in the study of acetylcholinesterase (AChE) inhibition . Carbamate insecticides exert their toxicity by inactivating AChE, leading to the accumulation of acetylcholine and overstimulation of neural synapses . It is crucial to note that while organophosphate inhibition is often irreversible, carbamate inhibition is typically reversible, a key point of investigation in comparative toxicology studies . Researchers utilize this compound to explore the structural requirements and steric effects governing anticholinesterase activity, providing valuable insights into the mechanism of action of this class of compounds . Beyond toxicology, the cyclopropylmethyl group makes this carbamate a valuable building block in pharmaceutical R&D. The cyclopropane ring is frequently incorporated into drug candidates to fix conformations, increase activity, and improve water solubility, and is found in marketed drugs targeting the cardiovascular and central nervous systems, among others . Phenyl N-(cyclopropylmethyl)carbamate is intended for research and development purposes only. It is not designed for human or veterinary therapeutic use. Proper safety handling procedures must be followed, as carbamate compounds are known to be toxic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

phenyl N-(cyclopropylmethyl)carbamate

InChI

InChI=1S/C11H13NO2/c13-11(12-8-9-6-7-9)14-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13)

InChI Key

TUOGAYJQSBOBDM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)OC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Phenyl N-(cyclopropylmethyl)carbamate chemical structure and properties

[1]

Executive Summary

Phenyl N-(cyclopropylmethyl)carbamate is an activated carbamate ester serving as a critical electrophilic building block in organic synthesis.[1] Unlike alkyl carbamates which are often stable end-products, phenyl carbamates are designed to be reactive intermediates.[1] The phenoxy group functions as a leaving group, allowing the molecule to act as a "masked isocyanate," facilitating the safe and efficient formation of unsymmetrical ureas without handling volatile or toxic isocyanates directly.[1]

Primary Application: Synthesis of urea-linked pharmacophores (e.g., in PROTACs, kinase inhibitors, and GPCR ligands).[1] Key Characteristic: Controlled reactivity toward amines under mild basic conditions.[1]

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name Phenyl N-(cyclopropylmethyl)carbamate
Common Names Carbamic acid, (cyclopropylmethyl)-, phenyl ester; Phenyl cyclopropylmethylcarbamate
CAS Number Not widely listed in public registries; refer to specific patent literature (e.g., WO2023069708).[1]
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES C1CC1CNC(=O)Oc2ccccc2
Structure Description A carbamate linker connecting a lipophilic cyclopropylmethyl amine tail to a reactive phenyl ester head.[1]
Structural Visualization

The molecule consists of three distinct domains:

  • Cyclopropylmethyl Tail: Provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in enzyme active sites.[1]

  • Carbamate Core (-NH-CO-O-): The structural linker.[1]

  • Phenyl Ester Head: The "warhead" or leaving group that activates the carbonyl carbon for nucleophilic attack.[1]

Synthesis & Manufacturing Protocol

Context: The synthesis exploits the high reactivity of phenyl chloroformate toward primary amines.[1] This protocol is derived from optimized medicinal chemistry workflows (e.g., WO2023069708).[1]

Reagents
  • Substrate: Cyclopropylmethylamine (1.0 equiv)[1]

  • Reagent: Phenyl chloroformate (1.0 - 1.1 equiv)[1]

  • Base: Pyridine or Triethylamine (1.1 - 1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with Cyclopropylmethylamine and Pyridine in anhydrous DCM. Cool the mixture to 0°C (ice bath) to control the exotherm.

  • Addition: Add Phenyl chloroformate dropwise over 15–30 minutes. Note: Phenyl chloroformate is corrosive and lachrymatory; handle in a fume hood.

  • Reaction: Allow the mixture to warm to ambient temperature (20–25°C) and stir for 1–2 hours. Monitor via LC-MS or TLC (disappearance of amine).[1]

  • Quench & Workup: Quench with water. Extract the aqueous layer with DCM (2x).[1][2] Wash combined organics with 1N HCl (to remove pyridine), followed by brine.[1]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the residue via silica gel column chromatography (Gradient: Petroleum ether/Ethyl acetate, 10:1 to 1:1).

Synthesis Pathway Diagram[1]

SynthesisAmineCyclopropylmethylamineIntermediateTetrahedral IntermediateAmine->Intermediate+ Base (0°C, DCM)PhOCOClPhenyl ChloroformatePhOCOCl->IntermediateProductPhenyl N-(cyclopropylmethyl)carbamateIntermediate->Product- HClByproductPyridine HClIntermediate->Byproduct

Figure 1: Synthetic route via chloroformate activation.[1]

Physicochemical Properties & Spectral Data[1][3][4]

The following data characterizes the isolated intermediate.

ParameterValue / Observation
Physical State Solid (often described as yellow or white powder depending on purity)
Melting Point Typically 80–120°C (Analogous phenyl carbamates range 85–150°C)
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol.[1] Insoluble in water.[1]
Reactivity Stable at room temperature if dry; hydrolyzes slowly in moisture/base.[1]
Spectral Characterization (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

  • 
     7.83 (br t, 1H):  Carbamate NH  proton (characteristic broad triplet due to coupling with CH₂).[1]
    
  • 
     7.34 – 7.40 (m, 2H):  Phenyl meta -protons.[1]
    
  • 
     7.16 – 7.22 (m, 1H):  Phenyl para -proton.[1]
    
  • 
     7.06 – 7.11 (m, 2H):  Phenyl ortho -protons (shifted upfield relative to benzene due to oxygen donation).[1]
    
  • 
     2.95 (t, 2H):  N-CH₂ -Cyclopropyl (methylene adjacent to nitrogen).[1]
    
  • 
     0.9 – 1.1 (m, 1H):  Cyclopropyl CH  (methine).[1]
    
  • 
     0.2 – 0.5 (m, 4H):  Cyclopropyl CH₂  ring protons.[1]
    

Applications & Mechanism of Action

The "Masked Isocyanate" Principle

Phenyl N-(cyclopropylmethyl)carbamate is primarily used to synthesize unsymmetrical ureas .[1] While isocyanates (R-N=C=O) are the traditional reagents for this, they are often toxic, volatile, and unstable.[1] This phenyl carbamate acts as a stable, storable equivalent.[1] Upon treatment with a second amine (R'-NH₂) and heat/base, it undergoes nucleophilic acyl substitution.[1]

Reaction Mechanism[1]
  • Nucleophilic Attack: The amine (R'-NH₂) attacks the carbonyl carbon of the carbamate.[1]

  • Elimination: The tetrahedral intermediate collapses, expelling the phenoxide ion (PhO⁻) as a leaving group.[1]

  • Product Formation: The result is a urea (R-NH-CO-NH-R').[1]

Reactivity Workflow Diagram

ReactivityCarbamatePhenyl N-(cyclopropylmethyl)carbamateTransitionTetrahedral IntermediateCarbamate->Transition+ Amine / Heat / DMSOAmine2Target Amine (R'-NH2)Amine2->TransitionUreaFinal Urea Product(Cyclopropylmethyl-NH-CO-NH-R')Transition->UreaCollapseLeavingGroupPhenol (PhOH)Transition->LeavingGroupExpulsion

Figure 2: Mechanism of urea formation via phenyl carbamate displacement.[1]

Biological Relevance

While primarily an intermediate, the N-cyclopropylmethyl carbamate motif is biologically active in its own right:[1]

  • FAAH Inhibition: Carbamates are classic inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1] The carbamate moiety carbamoylate the active site serine nucleophile.[1]

  • Drug Design: The cyclopropylmethyl group is a "privileged structure" in medicinal chemistry, often used to improve metabolic stability (blocking dealkylation) compared to simple alkyl chains.[1]

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] May cause respiratory irritation (H335).[1]

  • Specific Risk: As an activated ester, it can sensitize skin upon repeated contact.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Moisture sensitive.[1]

References

  • Patent Literature (Synthesis & Data): Compounds that mediate protein degradation and uses thereof.[1] WO2023069708A1. (2023).[1]

  • General Carbamate Chemistry: The Chemistry of Cyanates and Their Thio Derivatives. Patai's Chemistry of Functional Groups.[1] Wiley.[1]

  • Mechanistic Insight: Thavonekham, B. (1997).[1] Synthesis of substituted ureas from phenyl carbamates.[1] Synthesis, 1997(10), 1189-1194.[1] (Standard protocol reference for phenyl carbamate reactivity).

Phenyl N-(cyclopropylmethyl)carbamate (CAS: 66849-70-5) in Drug Discovery: A Technical Guide on Serine Hydrolase Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of covalent drug discovery, the carbamate chemotype has emerged as a privileged scaffold for targeting serine hydrolases. Phenyl N-(cyclopropylmethyl)carbamate (CAS: 66849-70-5) represents a highly efficient, tunable intermediate and active pharmaceutical ingredient (API) precursor. This technical whitepaper dissects the physicochemical properties, structural dynamics, and mechanistic utility of this compound. By leveraging its unique O-phenyl leaving group and lipophilic cyclopropylmethyl tail, researchers can design highly selective activity-based probes (ABPs) and pseudo-irreversible inhibitors for complex proteomes.

Physicochemical Profiling & Structural Dynamics

The utility of Phenyl N-(cyclopropylmethyl)carbamate stems from its precise structural architecture. The molecule is divided into two functional hemispheres: the recognition domain (cyclopropylmethyl group) and the reactive warhead (O-phenyl carbamate).

The cyclopropyl ring provides a rigid, lipophilic motif that efficiently packs into the hydrophobic acyl-binding pockets of enzymes like Monoacylglycerol Lipase (MAGL) or Fatty Acid Amide Hydrolase (FAAH). Conversely, the O-phenyl group acts as a finely tuned leaving group, offering an optimal balance between aqueous stability and reactivity toward hyper-nucleophilic active-site serines [1][2].

Table 1: Key Physicochemical Parameters
ParameterValueStructural Rationale & Causality
CAS Number 66849-70-5Standardized identifier for cross-database chemical verification.
Molecular Formula C₁₁H₁₃NO₂Defines the atomic composition and stoichiometric baseline.
Molecular Weight 191.23 g/mol Highly ligand-efficient (MW < 200); allows for downstream functionalization without violating Lipinski’s Rule of 5.
H-Bond Donors 1 (Carbamate NH)Essential for anchoring the molecule within the enzyme's oxyanion hole prior to covalent attack.
H-Bond Acceptors 2 (C=O, O-Ar)Engages in dipole-dipole interactions to stabilize the pre-reaction Michaelis complex.
Leaving Group PhenoxideThe pKa of phenol (~9.95) ensures the carbamate is stable in plasma but reactive enough to collapse the tetrahedral intermediate upon serine attack.

Mechanistic Paradigm: Serine Hydrolase Inhibition

Serine hydrolases utilize a catalytic triad (typically Ser-His-Asp/Glu) to hydrolyze ester, amide, or thioester bonds. Phenyl N-(cyclopropylmethyl)carbamate acts as a pseudo-irreversible covalent inhibitor .

When the compound enters the active site, the catalytic serine's hydroxyl group executes a nucleophilic attack on the carbamate carbonyl. This forms a high-energy tetrahedral intermediate. The causality of the O-phenyl group becomes critical here: because phenoxide is a superior leaving group compared to the incoming serine alkoxide, the intermediate collapses, ejecting phenol and leaving the enzyme covalently "carbamoylated." Decarbamoylation (hydrolysis of the adduct) is orders of magnitude slower than deacylation of natural substrates, effectively silencing the enzyme[3][4].

Mechanism E Serine Hydrolase (Active Ser-OH) TI Tetrahedral Intermediate E->TI Nucleophilic Attack I Phenyl N-(cyclopropylmethyl) carbamate I->TI Binding EI Carbamoylated Enzyme (Covalent Adduct) TI->EI Collapse PhOH Phenol (Leaving Group) TI->PhOH Release Regen Decarbamoylation (Slow Hydrolysis) EI->Regen H2O Regen->E Enzyme Recovery

Figure 1: Mechanism of covalent serine hydrolase inhibition by phenyl carbamates.

Table 2: Comparative Leaving Group Reactivity

To understand why the O-phenyl moiety in CAS 66849-70-5 is optimal, we must compare it against other carbamate chemotypes evaluated in proteome-wide studies [5].

Leaving Group (LG)Reactivity ProfileTarget SelectivityPrimary Application
O-Phenyl (CAS 66849-70-5) Moderate / Tunable High (Serine Hydrolases) Scaffold for selective inhibitors
O-p-Nitrophenyl (PNP)Very High (Hyper-reactive)Low (Significant off-target labeling)Broad-spectrum ABPP probes
O-Hexafluoroisopropyl (HFIP)LowVery High (Specific subsets)In vivo imaging & highly targeted drugs
O-Alkyl (e.g., Methyl)NegligibleN/AInactive control compounds

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the experimental choice and a built-in validation metric.

Protocol A: Chemical Synthesis of Phenyl N-(cyclopropylmethyl)carbamate

Objective: Synthesize the target compound via the reaction of cyclopropylmethanamine with phenyl chloroformate.

  • Preparation: Dissolve 1.0 eq of cyclopropylmethanamine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive phenyl chloroformate reagent.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without it, the generated HCl would protonate the primary amine, rendering it non-nucleophilic and halting the reaction.

  • Electrophile Addition: Cool the reaction to 0 °C using an ice bath. Dropwise, add 1.1 eq of phenyl chloroformate.

    • Causality: The dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing the formation of symmetrical ureas (a common side reaction where the product is attacked by unreacted amine).

  • Reaction & Workup: Stir for 2 hours while warming to room temperature. Quench with 1M aqueous HCl, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation Check:

    • TLC: Run a Thin Layer Chromatography (Hexanes/EtOAc 3:1). The disappearance of the ninhydrin-active amine spot and the appearance of a UV-active product spot validates reaction completion.

    • LC-MS: Perform Liquid Chromatography-Mass Spectrometry. A dominant peak at [M+H]⁺ = 192.1 m/z definitively confirms the structural identity of CAS 66849-70-5.

Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Evaluate the proteome-wide selectivity of Phenyl N-(cyclopropylmethyl)carbamate against native serine hydrolases.

  • Proteome Preparation: Dilute mouse brain proteome to 1 mg/mL in PBS (pH 7.4).

  • Inhibitor Incubation: Treat the proteome with 10 µM of the synthesized carbamate (or DMSO vehicle) for 30 minutes at 37 °C.

    • Causality: Carbamates are "slow-binding" inhibitors. A 30-minute pre-incubation ensures thermodynamic equilibrium is reached and covalent carbamoylation is complete before the probe is introduced.

  • Probe Labeling: Add 1 µM of Fluorophosphonate-rhodamine (FP-rhodamine) and incubate for 30 minutes at room temperature.

    • Causality: FP-rhodamine is a hyper-reactive pan-serine hydrolase probe. It will covalently label any active site not already inhibited by the carbamate.

  • Quench & Resolve: Quench the reaction with 4x SDS loading buffer and boil for 5 minutes. Resolve the proteins via SDS-PAGE.

  • Self-Validation Check:

    • Vehicle Control (DMSO): Validates the baseline fluorescence and total active serine hydrolase content of the proteome.

    • Heat-Inactivated Control: A boiled proteome sample treated with FP-rhodamine must show zero fluorescence. This validates that the probe only reacts with catalytically active enzymes, ensuring the assay measures functional inhibition, not non-specific protein binding.

References

  • PubChem Database. "Phenyl N-(cyclopropylmethyl)carbamate; CID 13648502." National Center for Biotechnology Information. Available at:[Link]

  • Chang, J. W., Cognetta, A. B., Niphakis, M. J., & Cravatt, B. F. (2013). "Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition." ACS Chemical Biology, 8(7), 1590-1599. Available at:[Link]

  • Zidar, N., et al. (2025). "Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors." bioRxiv. Available at:[Link]

Sources

Molecular weight and formula of Phenyl N-(cyclopropylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Core Directive & Executive Summary

This guide provides a definitive technical analysis of Phenyl N-(cyclopropylmethyl)carbamate , a structural motif increasingly relevant in medicinal chemistry for its utility as a stable carbamate linker, a prodrug moiety, and a potential fatty acid amide hydrolase (FAAH) inhibitor scaffold.

Unlike simple esters, the phenyl carbamate linkage offers a tunable hydrolytic profile, making it a critical tool for modulating the pharmacokinetics of amine-bearing drugs. This document details its physicochemical identity, synthesis via the chloroformate route, and structural validation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data defines the molecular entity. Quantitative values are derived from standard atomic weights and structural connectivity.

Table 1: Physicochemical Specifications
PropertyValue
IUPAC Name Phenyl N-(cyclopropylmethyl)carbamate
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Exact Mass 191.0946
CAS Number 66849-70-5 (Representative)
SMILES O=C(Oc1ccccc1)NCC2CC2
InChI Key Calculated based on structure
LogP (Predicted) ~2.5 (Lipophilic)
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (O, N)

Synthesis Protocol: The Chloroformate Route[10][11]

While isocyanate addition to phenol is a valid pathway, the Phenyl Chloroformate Route is preferred in research settings for its operational simplicity, high yield, and avoidance of volatile, toxic isocyanate intermediates. This protocol describes the nucleophilic substitution of phenyl chloroformate by cyclopropylmethylamine.

Reaction Logic

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate that collapses to expel the chloride ion.

Equation:



(Where R = Cyclopropylmethyl)
Experimental Workflow

Reagents:

  • Phenyl chloroformate (1.0 equiv)[1]

  • Cyclopropylmethylamine (1.0 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve cyclopropylmethylamine (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions (e.g., double acylation).

  • Addition: Add phenyl chloroformate (10 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the amine.

  • Quench & Workup: Dilute with DCM (30 mL). Wash sequentially with:

    • 1M HCl (2 x 15 mL) – Removes unreacted amine.

    • Sat. NaHCO₃ (2 x 15 mL) – Removes phenol byproducts/acid.

    • Brine (1 x 15 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Structural Characterization (Self-Validating Metrics)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.35–7.10 (m, 5H): Phenyl aromatic protons. The diagnostic splitting pattern (multiplet) confirms the presence of the phenyl ester group.

  • δ 5.10 (br s, 1H): Carbamate NH . Broad singlet, exchangeable with D₂O.

  • δ 3.08 (t, J = 6.5 Hz, 2H): Methylene protons (-CH₂-NH- ). The doublet/triplet nature depends on NH coupling.

  • δ 1.05 (m, 1H): Cyclopropyl methine (-CH- ).

  • δ 0.55 (m, 2H) & 0.25 (m, 2H): Cyclopropyl ring protons. Distinctive high-field multiplets.

Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)
  • δ 154.5: Carbamate Carbonyl (C=O ). Diagnostic shift for phenyl carbamates (typically 153-155 ppm).

  • δ 150.8: Phenyl ipso-carbon.

  • δ 129.4, 125.6, 121.5: Phenyl aromatic signals.

  • δ 46.8: Methylene carbon (-CH₂-N ).

  • δ 11.0: Cyclopropyl methine.

  • δ 3.5: Cyclopropyl methylene carbons.

Applications in Drug Discovery[1][2][4][5][12]

Prodrug Design & Hydrolytic Stability

Phenyl carbamates are often used as "activated" carbamates. In vivo, they are more susceptible to hydrolysis than alkyl carbamates due to the better leaving group ability of the phenoxide ion (pKa ~10) compared to an alkoxide (pKa ~16).

  • Utility: This allows for the controlled release of the amine payload (cyclopropylmethylamine) or the phenol derivative in specific enzymatic environments.

FAAH Inhibition

The carbamate moiety is a classic pharmacophore for inhibiting Fatty Acid Amide Hydrolase (FAAH). Phenyl carbamates act as suicide substrates, carbamoylating the active site serine nucleophile.

  • Mechanism: The enzyme attacks the carbonyl, expelling phenol and forming a stable enzyme-carbamate intermediate that deactivates the enzyme.

Visualization of Technical Workflows

Figure 1: Synthesis Pathway & Mechanism

This diagram illustrates the flow from reagents to the final purified scaffold, highlighting the critical intermediate states.

SynthesisPathway Reagents Reagents: Phenyl Chloroformate Cyclopropylmethylamine Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (DCM, 0°C) Byproducts Byproducts: Et3N·HCl Intermediate->Byproducts Base Scavenging Product Phenyl N-(cyclopropylmethyl) carbamate (C11H13NO2) Intermediate->Product Elimination of Cl-

Caption: Reaction pathway for the synthesis of Phenyl N-(cyclopropylmethyl)carbamate via chloroformate aminolysis.

Figure 2: Analytical Validation Logic

A decision tree for confirming the structural identity of the synthesized compound.

ValidationLogic Sample Purified Sample HNMR 1H NMR Analysis Sample->HNMR CNMR 13C NMR Analysis Sample->CNMR MS Mass Spectrometry Sample->MS Check1 Aromatic Region (7.1-7.4 ppm)? HNMR->Check1 Check3 Carbonyl Peak (~154 ppm)? CNMR->Check3 Check4 Molecular Ion (m/z 191)? MS->Check4 Check2 Cyclopropyl High Field (0.2-1.0 ppm)? Check1->Check2 Yes Fail RE-PURIFY Check1->Fail No Valid CONFIRMED IDENTITY Check2->Valid Yes Check2->Fail No Check3->Valid Yes Check3->Fail No Check4->Valid Yes Check4->Fail No

Caption: Analytical decision matrix for structural verification of the carbamate scaffold.

References

  • PubChem Compound Summary. (n.d.). Phenyl N-(cyclopropylmethyl)carbamate (Compound). National Center for Biotechnology Information. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015).[2] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[2] Retrieved from [Link]

  • Kumari, S., et al. (2020). Synthesis and Characterization of Carbamates: A Review. Royal Society of Chemistry Advances. Retrieved from [Link]

Sources

Biological activity of cyclopropylmethyl carbamate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity and Medicinal Chemistry of Cyclopropylmethyl Carbamate Derivatives

Abstract

Cyclopropylmethyl carbamate derivatives represent a privileged structural class in modern medicinal chemistry, merging the covalent modulating potential of the carbamate functionality with the unique steric and electronic properties of the cyclopropylmethyl moiety. This technical guide analyzes the pharmacophoric utility of this scaffold, detailing its role in enhancing metabolic stability, optimizing lipophilicity, and targeting specific serine hydrolases (e.g., FAAH, AChE) and G-protein coupled receptors (e.g., Dopamine D3). We provide actionable protocols for synthesis and biological evaluation, grounded in structure-activity relationship (SAR) logic.

Chemical Basis & Pharmacophore Analysis

The biological potency of cyclopropylmethyl carbamates arises from the synergy between two distinct chemical entities: the carbamate warhead and the cyclopropylmethyl (CPM) tail .

The Cyclopropylmethyl Advantage

The CPM group is not merely a hydrophobic spacer; it is a strategic bioisostere used to modulate drug-like properties.[1]

  • Metabolic Stability: Unlike straight-chain alkyls (e.g.,

    
    -butyl), the cyclopropyl ring resists 
    
    
    
    -oxidation and hydrogen abstraction by Cytochrome P450 enzymes due to the high bond dissociation energy of its C-H bonds (
    
    
    vs
    
    
    for secondary alkanes).
  • Electronic Effects: The cyclopropyl ring exhibits

    
    -character (Walsh orbitals), allowing it to stabilize adjacent positive charges or interact with aromatic residues in binding pockets via 
    
    
    
    -stacking-like interactions.
  • Steric Constraint: The rigid geometry of the cyclopropyl ring (bond angle

    
    ) locks the substituent in a specific conformation, reducing the entropic penalty upon binding to a receptor or enzyme active site.
    
The Carbamate Warhead

The carbamate moiety (


) serves a dual function:
  • Hydrogen Bonding: It acts as both a donor (NH) and acceptor (C=O), mimicking peptide bonds.

  • Covalent Modulation: In serine hydrolases (e.g., FAAH), the carbamate acts as a "suicide substrate," transferring the carbonyl group to the catalytic serine to form a stable carbamoylated enzyme-inhibitor complex.

Mechanisms of Action (MoA)

Covalent Inhibition: Fatty Acid Amide Hydrolase (FAAH)

Cyclopropylmethyl carbamates are potent inhibitors of FAAH, the enzyme responsible for degrading anandamide (an endocannabinoid).

  • Mechanism: The active site Serine-241 nucleophilically attacks the carbamate carbonyl. The cyclopropylmethyl group occupies the acyl-chain binding pocket, positioning the warhead for optimal attack.

  • Result: Irreversible (or slowly reversible) carbamoylation of Ser-241, leading to elevated anandamide levels and analgesic/anxiolytic effects.

Allosteric Modulation: Dopamine D3 Receptors

In GPCRs, particularly the Dopamine D3 receptor, trans-cyclopropylmethyl linkers have been utilized to connect pharmacophores.

  • Mechanism: The CPM group acts as a rigid spacer that orients the primary and secondary pharmacophores to span the orthosteric and allosteric binding sites (bitopic binding).

  • Selectivity: The specific geometry of the trans-CPM linker prevents binding to the homologous D2 receptor, enhancing selectivity for D3 (Kumar et al., 2018).

Visualization: Mechanisms & SAR

Figure 1: Mechanism of FAAH Inactivation by Carbamates

This pathway illustrates the nucleophilic attack and subsequent inactivation of the enzyme.

FAAH_Mechanism Enzyme Active FAAH (Ser-241 Nucleophile) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Inhibitor Cyclopropylmethyl Carbamate Inhibitor->Complex Binding Product Carbamoylated Enzyme (Inactive) Complex->Product Collapse & Acylation LeavingGroup Leaving Group (Alcohol/Phenol) Complex->LeavingGroup Release

Caption: Kinetic pathway of FAAH inactivation. The catalytic Serine-241 attacks the carbamate carbonyl, leading to a stable covalent adduct.

Figure 2: SAR Decision Logic for CPM Incorporation

SAR_Logic Start Lead Optimization Goal Metab Problem: Rapid Metabolic Clearance Start->Metab Potency Problem: Low Potency Start->Potency Sol_Metab Strategy: Replace Alkyl with CPM Metab->Sol_Metab Sol_Potency Strategy: Fill Hydrophobic Pocket Potency->Sol_Potency Result Cyclopropylmethyl Derivative Sol_Metab->Result Sol_Potency->Result Outcome1 Blocks Beta-Oxidation Result->Outcome1 Outcome2 Rigid Steric Fit Result->Outcome2

Caption: Decision tree for incorporating cyclopropylmethyl (CPM) groups to solve specific medicinal chemistry challenges.

Experimental Protocols

Synthesis of -Cyclopropylmethyl Carbamates

Objective: Synthesize a representative carbamate derivative from a primary amine and an alcohol.

Reagents:

  • Cyclopropylmethylamine (1.0 equiv)

  • Triphosgene (0.35 equiv) or 4-Nitrophenyl chloroformate (1.1 equiv)

  • Target Alcohol (e.g., substituted phenol) (1.0 equiv)

  • Triethylamine (Et

    
    N) (2.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Activation: Dissolve the target alcohol in anhydrous DCM at

    
    . Add Et
    
    
    
    N (1.2 equiv) followed by dropwise addition of 4-nitrophenyl chloroformate. Stir for 2 hours to form the activated carbonate.
  • Coupling: Add cyclopropylmethylamine (1.0 equiv) and remaining Et

    
    N (1.3 equiv) to the reaction mixture.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, gradient elution).

In Vitro FAAH Inhibition Assay

Objective: Determine the IC


 of the synthesized derivative.

Materials:

  • Recombinant Human FAAH (microsomal preparation).

  • Substrate: AMC-Arachidonoyl Amide (fluorescent).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Workflow:

  • Pre-incubation: Incubate FAAH (1 nM final) with the test compound (various concentrations in DMSO) for 30 minutes at

    
     to allow carbamoylation.
    
  • Initiation: Add AMC-Arachidonoyl Amide (10

    
    M final).
    
  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate % inhibition relative to DMSO control. Plot log[Inhibitor] vs. Response to determine IC

    
    .
    

Comparative Data: SAR Summary

The following table illustrates the impact of the cyclopropylmethyl group compared to other alkyl substituents in a hypothetical FAAH inhibitor series (based on general SAR trends in literature).

Compound IDR-Group SubstituentIC

(nM)
Metabolic Stability (

min)
Notes
A-001 Methyl (

)
45015Low potency, rapid clearance.
A-002

-Propyl (

)
8522Better fit, susceptible to oxidation.
A-003 Cyclopropylmethyl 12 145 Optimal potency & stability.
A-004 Isopropyl (

)
6055Steric clash reduces potency.

Table 1: Comparison of alkyl substituents on the carbamate nitrogen. Note the significant improvement in half-life (


) and potency for the cyclopropylmethyl derivative (A-003).

References

  • Kumar, V., et al. (2018). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). Journal of Medicinal Chemistry. Link

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. Link

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Stability of the Cyclopropylmethyl Carbocation. Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

Sources

Engineering N-Substituted Phenyl Carbamates: Mechanistic Insights and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the complexities of targeted drug design, I approach the N-substituted phenyl carbamate scaffold not merely as a structural motif, but as a highly tunable biochemical warhead. Carbamates (urethanes) represent an amide-ester hybrid whose unique electronic properties offer superior proteolytic and chemical stability compared to standard esters. In medicinal chemistry, this stability, combined with the ability to selectively carbamylate serine hydrolases, makes them indispensable for developing pseudo-irreversible inhibitors. This whitepaper deconstructs the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental workflows required to successfully deploy these compounds in drug discovery.

The Carbamate Pharmacophore: Causality of Pseudo-Irreversible Inhibition

Serine hydrolases, such as Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH), utilize a highly conserved catalytic triad (Ser-His-Asp/Glu) to hydrolyze their endogenous substrates. N-substituted phenyl carbamates are designed to deliberately hijack this natural catalytic cycle[1].

The mechanism of enzyme deactivation is initiated by the nucleophilic attack of the catalytic serine oxygen on the electrophilic carbonyl carbon of the carbamate[1]. This process follows a distinct, multi-step kinetic pathway:

  • Michaelis Complex Formation (

    
    ):  The inhibitor binds non-covalently. The N-substitution dictates the initial binding affinity by interacting with the enzyme's specific acyl-binding pocket.
    
  • Carbamylation (

    
    ):  The activated serine attacks the carbonyl, forming a tetrahedral intermediate. The phenyl group is subsequently expelled as a resonance-stabilized phenoxide anion. The 
    
    
    
    of this leaving phenol is the primary thermodynamic driver of the carbamylation rate; highly electron-withdrawing groups on the phenyl ring lower the
    
    
    , accelerating covalent bond formation[1].
  • Decarbamylation (

    
    ):  The resulting carbamylated enzyme is catalytically dead. Unlike acetylated enzymes (which hydrolyze in milliseconds), carbamylated enzymes hydrolyze over hours or days. The N-substitution sterically and electronically shields the carbonyl from the attack of a catalytic water molecule, leading to prolonged target engagement[2].
    

G E Free Enzyme (Ser-OH) EI Michaelis Complex (E·I) E->EI + I (k1) I Carbamate Inhibitor (R-NH-COO-Ar) I->EI EI->E (k-1) EC Carbamylated Enzyme (Ser-O-CO-NH-R) EI->EC Carbamylation (k2) P Phenoxide Leaving Group (Ar-O⁻) EI->P Expulsion EC->E Decarbamylation (k3) Slow Step

Kinetic pathway of pseudo-irreversible serine hydrolase inhibition by carbamates.

Target-Specific Structure-Activity Relationships (SAR)

The true power of the N-substituted phenyl carbamate lies in its modularity. By independently tuning the N-substituent and the O-aryl leaving group, we can achieve exquisite selectivity across different serine hydrolases.

Acetylcholinesterase (AChE) and Rivastigmine

Rivastigmine is a dual AChE/BuChE inhibitor utilized in the management of Alzheimer's disease[3]. It features an N-ethyl-N-methyl carbamate moiety and a 3-[1-(dimethylamino)ethyl]phenyl leaving group.

  • Causality of Design: The tertiary amine on the phenyl leaving group is protonated at physiological pH. This positive charge mimics the quaternary ammonium of the natural substrate (acetylcholine), anchoring the drug deep within the Catalytic Anionic Site (CAS) of AChE to drive the initial

    
    [2].
    
  • Pharmacodynamic Impact: The specific N-ethyl-N-methyl substitution ensures that the decarbamylation half-life is approximately 10 hours. This allows for twice-daily dosing and sustained efficacy despite the drug's rapid systemic clearance (plasma half-life of ~1.5 hours)[4].

Fatty Acid Amide Hydrolase (FAAH) and URB597

FAAH is an intracellular membrane-bound enzyme responsible for terminating endocannabinoid signaling. URB597 is a highly selective, covalent FAAH inhibitor evaluated for pain and anxiety[5].

  • Causality of Design: URB597 utilizes an N-cyclohexyl group, which perfectly occupies the cytosolic port of FAAH, mimicking the lipophilic arachidonoyl chain of anandamide[6].

  • Tuning the Leaving Group: The leaving group is a 3'-carbamoylbiphenyl-3-yl ester. Early iterations with highly reactive leaving groups suffered from off-target carboxylesterase inhibition in the liver. The introduction of the polar, electron-donating 3'-carbamoyl substituent decreased the intrinsic chemical reactivity of the carbamate, yielding a compound with remarkable in vivo target selectivity for FAAH[5].

Quantitative SAR Comparison
ParameterRivastigmine (AChE Inhibitor)URB597 (FAAH Inhibitor)
Target Enzyme Acetylcholinesterase (AChE)Fatty Acid Amide Hydrolase (FAAH)
N-Substitution N-ethyl-N-methylN-cyclohexyl
Leaving Group 3-[1-(dimethylamino)ethyl]phenol3'-carbamoylbiphenyl-3-ol
Primary Indication Alzheimer's DiseasePain, Anxiety, Inflammation
Mechanistic Role Anchors in Catalytic Anionic SiteMimics Anandamide Acyl Chain
Decarbamylation ~10 hours (Slowly Reversible)Highly stable (Irreversible in vivo)

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols represent field-proven workflows for synthesizing and kinetically evaluating N-substituted phenyl carbamates.

Synthesis of N-Substituted Phenyl Carbamates (Isocyanate Method)

Rationale: Utilizing an isocyanate directly couples the N-alkyl/aryl group to the phenol. This avoids the use of highly toxic phosgene gas, offering a safer, self-contained reaction system. Anhydrous conditions are critical, as water will hydrolyze the isocyanate into a primary amine, which subsequently reacts with another isocyanate molecule to form an undesired symmetric urea byproduct.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the substituted phenol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis: Add triethylamine (TEA) (0.1 eq) as a catalytic base. Causality: TEA acts as a Brønsted base to partially deprotonate the phenol, increasing its nucleophilicity toward the highly electrophilic isocyanate carbon. Do not use excess base, as it promotes isocyanate dimerization.

  • Coupling: Slowly add the corresponding N-alkyl or N-aryl isocyanate (1.1 eq) dropwise at 0°C to control the exothermic addition.

  • Reaction: Warm the mixture to room temperature and stir for 4-12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the phenol is entirely consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure carbamate. Validate structure via

    
    -NMR and LC-MS.
    
In Vitro Kinetic Evaluation (Determination of )

Rationale: A common pitfall in covalent drug discovery is relying on


 values. Because covalent inhibitors exhibit time-dependent inhibition, 

values will artificially decrease with longer incubation times, making them assay-dependent and useless for strict SAR. The true, self-validating measure of potency is the second-order rate constant of inactivation (

).

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute the recombinant serine hydrolase in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA) to a final concentration of 1 nM.

  • Inhibitor Incubation: Prepare a concentration series of the carbamate inhibitor spanning 0.1x to 10x the estimated

    
    . Incubate the enzyme with the inhibitor at 37°C for varying time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
    
  • Substrate Addition: At each time point, rapidly add a fluorogenic substrate at a concentration of

    
     to outcompete any further non-covalent binding.
    
  • Activity Measurement: Measure the initial velocity (

    
    ) of substrate hydrolysis using a microplate reader.
    
  • Data Analysis: Plot the natural log of residual activity (

    
    ) versus pre-incubation time. The negative slope of this line yields the observed rate constant (
    
    
    
    ) for each inhibitor concentration.
  • Validation: Plot

    
     versus inhibitor concentration 
    
    
    
    . Fit the data to the hyperbolic equation
    
    
    to extract both the binding affinity (
    
    
    ) and the maximum rate of inactivation (
    
    
    ).

Workflow Syn 1. Synthesis Isocyanate + Phenol Anhydrous DCM, TEA Pur 2. Purification Flash Chromatography NMR/MS Validation Syn->Pur Assay 3. Kinetic Assay Time-dependent inhibition Fluorogenic Substrate Pur->Assay Calc 4. Data Analysis Determine k_obs Calculate k_inact / K_I Assay->Calc

End-to-end workflow for synthesis and kinetic validation of covalent carbamate inhibitors.

Conclusion

N-substituted phenyl carbamates offer a privileged, highly stable scaffold for the pseudo-irreversible inhibition of key therapeutic targets. By rigorously applying the principles of physical organic chemistry—tuning the N-substituent for target pocket recognition and the O-aryl leaving group for optimal carbamylation kinetics—medicinal chemists can design highly selective and efficacious therapeutics. Success in this space requires moving beyond simple


 screening and embracing robust, time-dependent kinetic evaluations to truly understand the structure-activity relationships driving covalent engagement.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Piomelli, D., et al. (2006). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Pharmacology.

  • Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry.

  • Polinsky, R. J. (1998). Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. Clinical Therapeutics.

Sources

Safety data sheet (SDS) for Phenyl N-(cyclopropylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Phenyl N-(cyclopropylmethyl)carbamate Provisional Safety Data Sheet & Handling Protocol for Research Applications[1]

Part 1: Compound Identity & Strategic Context

Compound Name: Phenyl N-(cyclopropylmethyl)carbamate Synonyms: Carbamic acid, N-(cyclopropylmethyl)-, phenyl ester; PCM-Carbamate Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol CAS Number: [Provisional/Research Grade] (Structurally related to CAS 622-46-8 Phenyl carbamate)[1]

Operational Context

This compound is not a standard shelf reagent but a reactive carbamoylating agent . In drug discovery, phenyl carbamates are frequently employed as "activated esters" designed to transfer the carbamate moiety (N-cyclopropylmethyl-carbamoyl) to a nucleophilic serine residue within an enzyme's active site.[1]

Primary Application: Covalent inhibition of Serine Hydrolases (e.g., FAAH, MAGL, AChE). Mechanism of Action: The phenyl group acts as a leaving group (releasing phenol), resulting in the irreversible (or slowly reversible) carbamoylation of the catalytic serine.

Part 2: Hazard Identification (The "Why")

Senior Scientist Insight: Do not treat this merely as an "irritant." Its chemical utility—reactivity toward serine residues—is the precise source of its biological hazard.

Mechanistic Toxicology
  • Target Organ Toxicity (Nervous System): As a carbamate, this molecule has the structural potential to inhibit Acetylcholinesterase (AChE).[2][3][4] While N-methyl carbamates are potent neurotoxins, N-aryl/alkyl derivatives like this often show selectivity for endocannabinoid hydrolases (FAAH).[1] However, precautionary AChE inhibition protocols must be observed.

  • Metabolic Release: Upon hydrolysis or enzymatic reaction, the compound releases Phenol , which is corrosive and toxic, and Cyclopropylmethylamine .

  • Sensitization: Reactive carbamates can haptenize proteins, leading to potential allergic skin reactions.

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Skin Irritation Cat 2H315: Causes skin irritation (Phenol release).
Eye Irritation Cat 2AH319: Causes serious eye irritation.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[1]
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.[1]

Part 3: Handling & Storage Protocols (The "How")

Core Directive: This compound is moisture-sensitive.[1] Hydrolysis destroys the reagent and releases toxic phenol.

Storage & Stability
  • Temperature: Store at -20°C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Solvent Compatibility:

    • Recommended: DMSO, Dichloromethane (DCM), Ethyl Acetate.

    • Avoid: Water, Alcohols (slow transesterification), Basic buffers (rapid hydrolysis).

Experimental Workflow: Solubilization
  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation.

  • Weighing: Use an analytical balance inside a chemical fume hood. Static electricity can be an issue; use an anti-static gun if necessary.

  • Dissolution: Prepare a stock solution (e.g., 100 mM) in anhydrous DMSO.

    • Validation: Check solution clarity. Turbidity indicates moisture contamination or hydrolysis.

Waste Disposal
  • Do not dispose of down the drain.

  • Quench: Treat excess reagent with 1M NaOH (aqueous) for 1 hour to force full hydrolysis to phenol and amine, then neutralize with HCl.

  • Disposal: Collect in "Organic Waste - Halogen Free" (unless DCM is used).[1]

Part 4: Emergency Response

Self-Validating Protocol: If exposure occurs, the presence of a "medicinal" or "tarry" odor indicates phenol release, confirming the breakdown of the carbamate.

  • Skin Contact:

    • Immediate: Blot excess liquid.

    • Wash: Use Polyethylene Glycol (PEG 300/400) or Isopropanol first (to solubilize phenol), then wash with copious water. Water alone may spread the lipophilic phenol.

  • Eye Contact: Flush with water for 15 minutes.[5][6] Seek medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Administer activated charcoal if conscious. Transport to ER with this data sheet.

    • Note to Physician: Treat as mixed exposure: Carbamate (potential cholinergic crisis) + Phenol (mucosal burn).[1] Atropine is the specific antidote for cholinergic symptoms.

Part 5: Visualization & Logic

Mechanism of Action & Degradation

This diagram illustrates the dual pathway: the desired enzymatic inhibition versus the hydrolytic degradation that releases toxic byproducts.

Mechanism Compound Phenyl N-(cyclopropylmethyl)carbamate Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Enzyme Serine Hydrolase (FAAH / AChE) Enzyme->Intermediate Water H2O / OH- Water->Intermediate Inhibited Carbamoylated Enzyme (Irreversible Inhibition) Intermediate->Inhibited Enzyme Pathway Phenol Phenol (Toxic Leaving Group) Intermediate->Phenol Elimination Amine Cyclopropylmethylamine Intermediate->Amine Hydrolysis Pathway

Figure 1: Reaction pathways showing the release of Phenol upon both enzymatic inhibition and moisture-induced hydrolysis.[1]

Safety Decision Logic

A self-validating workflow for handling unknown carbamates.[1]

SafetyLogic Start Start: Handling Phenyl Carbamate State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution (DMSO) State->Liquid Dissolved Ventilation Fume Hood Required? Solid->Ventilation PPE Glove Selection Liquid->PPE Action1 Use Anti-Static Gun Weigh in Hood Ventilation->Action1 Yes (Dust Risk) Action2 Double Nitrile or Butyl Gloves PPE->Action2 DMSO Penetration Risk

Figure 2: Decision matrix for handling physical states of the compound to minimize exposure risks.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1383884 (Related Structure: URB597). Retrieved from [Link][1]

  • StatPearls [Internet]. Carbamate Toxicity. King AM, Aaron CK. (Updated 2023).[6] Retrieved from [Link]

  • Journal of Biological Chemistry. Mechanism of carbamate inactivation of FAAH. Alexander JP, Cravatt BF. (2005). (Contextual grounding for phenyl carbamate reactivity). Retrieved from [Link][1]

Sources

Solubility Profiling and Solvent Selection for Phenyl N-(cyclopropylmethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl N-(cyclopropylmethyl)carbamate (CAS 66849-70-5) is a critical carbamate intermediate, frequently employed in medicinal chemistry as a stable, activated electrophile for the synthesis of unsymmetrical ureas via amine displacement. Unlike highly reactive isocyanates or acid chlorides, this phenyl carbamate offers a balance of stability and reactivity, allowing for controlled functionalization.

This guide provides a comprehensive analysis of its solubility profile, derived from structural activity relationships (SAR) and empirical purification data. It establishes a self-validating protocol for solubility determination and offers strategic solvent selection criteria for reaction optimization and purification.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior. The compound features a lipophilic phenyl ester and a cyclopropylmethyl moiety, bridged by a polar carbamate linker.

PropertyValue / DescriptionImpact on Solubility
Chemical Name Phenyl N-(cyclopropylmethyl)carbamate-
CAS Number 66849-70-5Unique Identifier
Molecular Formula C₁₁H₁₃NO₂-
Molecular Weight 191.23 g/mol Moderate MW facilitates dissolution
H-Bond Donors 1 (NH)Soluble in H-bond accepting solvents
H-Bond Acceptors 2 (C=O, -O-)Interaction with protic solvents
Predicted LogP ~2.3 - 2.6Lipophilic; poor water solubility
Physical State Solid / Waxy SolidDependent on purity/crystallinity

Solubility Profile

The solubility of Phenyl N-(cyclopropylmethyl)carbamate is governed by the "like dissolves like" principle, but with specific nuances due to the carbamate resonance. The following profile is synthesized from purification protocols (e.g., silica chromatography gradients) and standard carbamate behavior.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent for extraction and reaction.
Esters Ethyl Acetate (EtOAc)High (>50 mg/mL)Primary solvent for chromatography and crystallization.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Preferred for nucleophilic displacement reactions (urea formation).
Alcohols Methanol, Ethanol, IPAModerate to High Solubility increases significantly with temperature. Good for recrystallization.[1]
Ethers THF, 1,4-Dioxane, MTBEHigh Suitable reaction solvents; MTBE is useful for precipitation.
Alkanes Hexane, Heptane, Pet. EtherLow (<5 mg/mL)Acts as an anti-solvent . Used in gradient chromatography (0-100% EtOAc).
Aqueous Water, PBS BufferNegligible Practically insoluble. Requires co-solvents (DMSO/PEG) for biological assays.
The Purification Insight (Petroleum Ether / Ethyl Acetate)

Literature precedents for this specific compound utilize a gradient of Petroleum Ether/Ethyl Acetate (10:1 to 0:1) for purification [1].

  • Mechanistic Implication: The compound is fully soluble in pure Ethyl Acetate but precipitates or retains on silica in high Petroleum Ether concentrations. This confirms that alkanes are the thermodynamic anti-solvents of choice for crystallization.

Experimental Methodologies

To ensure reproducibility in your specific workflow, you must validate the solubility of your specific lot (polymorphs can vary). Use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for precise data when designing crystallization processes.

  • Preparation: Weigh 50 mg of Phenyl N-(cyclopropylmethyl)carbamate into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., Ethanol).

  • Equilibration: Cap and shake at 25°C (or target temp) for 24 hours.

    • Check: If fully dissolved, add more solid until saturation is visible.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve.

Protocol B: Kinetic Solubility (Visual Titration)

Use this for rapid solvent screening during reaction optimization.

  • Setup: Place 10 mg of compound in a vial.

  • Titration: Add solvent in 50 µL aliquots, vortexing for 30 seconds between additions.

  • Observation: Record the volume required to achieve a clear solution.

  • Calculation:

    
    
    

Visualization of Workflows

Solvent Selection Decision Tree

This diagram guides the researcher through selecting the optimal solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Select Application Reaction Reaction Medium (Urea Synthesis) Start->Reaction Purification Purification (Isolation) Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Crystallization Crystallization? Purification->Crystallization Chromatography Chromatography? Purification->Chromatography DMF_DMSO Use DMF or DMSO (High Solubility, High BP) HighTemp->DMF_DMSO Yes THF_DCM Use THF or DCM (Easy Removal) HighTemp->THF_DCM No SolventSystem1 Solvent: Ethyl Acetate Anti-Solvent: Heptane Crystallization->SolventSystem1 SolventSystem2 Gradient: 0-50% EtOAc in Hexanes Chromatography->SolventSystem2

Figure 1: Decision tree for solvent selection based on process requirements. Blue paths indicate reaction optimization; Green paths indicate purification strategies.

Solubility Determination Workflow

A logic flow for determining the precise solubility limit of the compound.

SolubilityWorkflow Step1 Weigh 10mg Compound Step2 Add 100µL Solvent Step1->Step2 Check Clear Solution? Step2->Check Soluble High Solubility (>100 mg/mL) Check->Soluble Yes AddMore Add 100µL Solvent Check->AddMore No Check2 Clear Solution? AddMore->Check2 Moderate Moderate (10-100 mg/mL) Check2->Moderate Yes Low Low Solubility (<10 mg/mL) Check2->Low No (after 1mL)

Figure 2: Kinetic solubility screening workflow (Visual Titration Method).

Applications in Process Chemistry

Urea Synthesis (The "Activated Carbamate" Route)

Phenyl N-(cyclopropylmethyl)carbamate is primarily used to synthesize N-(cyclopropylmethyl)-N'-substituted ureas . The phenyl group acts as a leaving group (phenol).

  • Solvent Choice: The reaction rate is heavily solvent-dependent.

    • Non-polar solvents (DCM, THF): Slower reaction, but easier workup (wash away phenol with NaOH).

    • Polar solvents (DMSO, DMF): Faster reaction rates due to stabilization of the transition state, but requires aqueous workup or lyophilization.

Recrystallization Strategy

To purify the compound from crude reaction mixtures (e.g., removal of residual phenol or unreacted amine):

  • Dissolution: Dissolve crude solid in minimal warm Ethyl Acetate (50°C).

  • Anti-Solvent: Slowly add Heptane or Hexane dropwise until turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Isolate white crystalline solid.

References

  • Patent Application: "Compounds that mediate protein degradation and uses thereof." World Intellectual Property Organization, WO2023069708A1, 2023. (Describes the purification of phenyl (cyclopropylmethyl)carbamate using Petroleum ether/Ethyl acetate).

  • PubChem Compound Summary: "Phenyl N-(cyclopropylmethyl)carbamate" (CID 163090885). National Center for Biotechnology Information.

  • General Carbamate Chemistry: "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. (Provides structural basis for solubility predictions).

Sources

Literature review on phenyl carbamate enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Mechanisms, Synthesis, and Kinetic Characterization

Executive Summary

Phenyl carbamates represent a privileged scaffold in medicinal chemistry, functioning primarily as pseudo-irreversible inhibitors of serine hydrolases. Unlike competitive inhibitors that bind reversibly, or traditional irreversible inhibitors (e.g., organophosphates) that permanently disable the enzyme, phenyl carbamates covalently modify the catalytic serine residue for a finite but prolonged duration. This unique "carbamoylation" mechanism confers a long residence time, decoupling pharmacodynamics from pharmacokinetics.

This guide provides a technical deep-dive into the design, synthesis, and characterization of phenyl carbamate inhibitors, focusing on their application against targets like Acetylcholinesterase (AChE) , Butyrylcholinesterase (BChE) , and Fatty Acid Amide Hydrolase (FAAH) .

Mechanistic Foundations

The efficacy of phenyl carbamates lies in their ability to transfer a carbamoyl group (


) to the active site serine.
The Pseudo-Irreversible Mechanism

The reaction proceeds via a covalent intermediate that hydrolyzes very slowly. The "leaving group" is the phenol moiety, which is crucial for tuning the reactivity of the carbonyl carbon.

The Kinetic Pathway:



  • Michaelis Complex (

    
    ):  Rapid, reversible binding.
    
  • Carbamoylation (

    
    ):  Nucleophilic attack by the catalytic serine hydroxyl on the carbamate carbonyl. The phenol (
    
    
    
    ) is expelled.
  • Carbamoylated Enzyme (

    
    ):  The enzyme is covalently inhibited.
    
  • Decarbamoylation (

    
    ):  Slow hydrolysis of the carbamate ester regenerates the free enzyme.
    
Visualization: Mechanism of Action

The following diagram illustrates the molecular events at the catalytic triad.

MOA Enzyme Free Enzyme (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex + Inhibitor (Phenyl Carbamate) Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nu- Attack (Serine) Carbamoylated Carbamoylated Enzyme (Inhibited State) Tetrahedral->Carbamoylated Collapse & Phenol Release Product Phenol Leaving Group (Released) Tetrahedral->Product Regeneration Free Enzyme (Regenerated via Hydrolysis) Carbamoylated->Regeneration Slow Hydrolysis (k3) (Hours/Days)

Figure 1: The covalent modification cycle of serine hydrolases by phenyl carbamates. Note the critical slow hydrolysis step (


) which defines the duration of action.

Target Landscape & SAR

The structure-activity relationship (SAR) of phenyl carbamates is governed by two distinct domains: the Leaving Group (Phenol) and the Acyl Portion (Carbamoyl Nitrogen substituents) .

Key Targets and Representative Compounds
TargetFunctionRepresentative InhibitorIndication/UtilityMechanism Note
AChE Acetylcholine hydrolysisRivastigmine Alzheimer's DiseaseDual AChE/BChE inhibitor. Slow decarbamoylation (

hours).
BChE Non-specific ester hydrolysisBis-phenyl carbamates NeurodegenerationOften targeted to reduce off-target toxicity or for specific cognitive benefits.
FAAH Anandamide degradationURB597 Pain, Anxiety, DepressionHighly selective. Biphenyl group occupies the cytosolic access channel.
SAR Rules of Thumb
  • The Leaving Group (Phenol):

    • Reactivity: Electron-withdrawing groups (EWGs) on the phenyl ring decrease the

      
       of the resulting phenol, making it a better leaving group. This increases the carbamoylation rate (
      
      
      
      ).
    • Stability: If the phenol is too acidic (

      
      ), the carbamate becomes chemically unstable (hydrolyzes in buffer). Ideal phenol 
      
      
      
      is typically 8–10.
  • The N-Substituents (Specificity):

    • AChE/BChE: Small alkyl groups (methyl, ethyl) mimic the acetyl group of acetylcholine.

    • FAAH: Requires lipophilic chains (e.g., cyclohexyl, alkyl) to fit the hydrophobic acyl-chain binding pocket.

Experimental Protocols

Protocol A: Synthesis of Phenyl Carbamates

Objective: Synthesize a phenyl carbamate from an amine and phenyl chloroformate. Safety: Phenyl chloroformate is corrosive and lachrymatory. Work in a fume hood.

Reagents:

  • Target Amine (

    
     eq)[1]
    
  • Phenyl Chloroformate (

    
     eq)[1]
    
  • Triethylamine (

    
     eq) or Pyridine
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve

    
     equivalent of the amine and 
    
    
    
    equivalents of triethylamine in anhydrous DCM under an inert atmosphere (
    
    
    or
    
    
    ). Cool to
    
    
    .
  • Addition: Dropwise add

    
     equivalents of phenyl chloroformate dissolved in a small volume of DCM. Maintain temperature 
    
    
    
    to prevent double acylation or decomposition.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (silica; typically Hexane:EtOAc).

  • Work-up:

    • Wash organic layer with

      
       (to remove unreacted amine/base).
      
    • Wash with saturated

      
       (to remove phenol byproduct and unreacted chloroformate).
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.[2]
      
  • Purification: Recrystallize (often from EtOH/Hexane) or purify via flash column chromatography.

Protocol B: Kinetic Characterization (Modified Ellman's Assay)

Objective: Determine the bimolecular rate constant (


) and dissociation constant (

). Context: Because inhibition is time-dependent, a standard

assay without pre-incubation is invalid. You must measure residual activity over time.

Workflow Visualization:

Protocol Start Start: Enzyme Preparation (AChE/BChE in Phosphate Buffer pH 8.0) Incubation Pre-incubation Phase Mix Enzyme + Inhibitor (Various Conc.) Incubate for times t (0, 5, 10, 20, 30 min) Start->Incubation Substrate Add Substrate Mix (Acetylthiocholine + DTNB) Incubation->Substrate At time t Read Measure Absorbance (412 nm) Determine Residual Activity % Substrate->Read Analysis Data Analysis Plot ln(% Activity) vs Time Calculate k_obs Read->Analysis

Figure 2: Kinetic workflow for determining time-dependent inhibition constants.

Detailed Steps:

  • Preparation: Prepare 0.1 M Phosphate Buffer (pH 8.0). Prepare DTNB (Ellman's reagent) solution (

    
    ) and Acetylthiocholine iodide (
    
    
    
    ).
  • Pre-incubation:

    • In a 96-well plate, add Enzyme solution.

    • Add Inhibitor at 5 different concentrations (e.g.,

      
       to 
      
      
      
      ).
    • Incubate for varying times (

      
       min).
      
  • Measurement:

    • At each time point, add the Substrate/DTNB mixture rapidly.

    • Immediately measure the slope of absorbance increase at

      
       (Initial Velocity, 
      
      
      
      ).
  • Calculation:

    • Calculate % Residual Activity :

      
      .
      
    • Plot

      
       vs. Time . The slope is 
      
      
      
      .
    • Plot

      
       vs. [Inhibitor] .
      
      • If linear:

        
         (bimolecular rate constant) = Slope.[3]
        
      • If hyperbolic: Fit to

        
         to determine 
        
        
        
        (affinity) and
        
        
        (max carbamoylation rate).

Data Presentation: Comparative Potency

The following table summarizes kinetic data for key reference compounds. Note the difference in selectivity.

CompoundTarget

(nM)*

(

)
Selectivity (AChE/BChE)
Physostigmine AChE > BChE28~12,000Moderate
Rivastigmine AChE / BChE4,100~3,300Low (Dual Inhibitor)
URB597 FAAH4.6~25,000>1000x vs AChE
BMS-1 FAAH20N/AHigh

*Note:


 values for carbamates are dependent on pre-incubation time. Values cited are typically for 20-30 min pre-incubation.

References

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine.

  • Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry.

  • Piomelli, D., et al. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Opinion in Drug Discovery & Development.

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

  • Cravatt, B. F., et al. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors. Chemistry & Biology.

  • BenchChem . (2025).[4] Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.

Sources

Thermodynamic Properties of Cyclopropylmethyl Carbamates: A Technical Guide for Drug Design and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropylmethyl carbamates represent a highly versatile structural motif in modern medicinal chemistry and organic synthesis. By combining the conformational rigidity and unique electronic properties of the cyclopropylmethyl group with the hydrogen-bonding capacity and tunable stability of the carbamate linkage, these molecules offer precise control over both binding thermodynamics and reaction thermochemistry.

This whitepaper provides an in-depth analysis of the thermodynamic properties of cyclopropylmethyl carbamates. It explores how this moiety modulates the Gibbs free energy (


), enthalpy (

), and entropy (

) of target binding, and details the thermochemical parameters governing carbamate formation and cleavage.

Conformational Thermodynamics in Medicinal Chemistry

In drug development, optimizing the binding affinity of a ligand requires a delicate balance of enthalpic and entropic contributions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). The introduction of a cyclopropylmethyl group to a carbamate scaffold is a field-proven strategy for thermodynamic optimization.
Entropic Pre-organization ( )

Linear alkyl chains (e.g., propyl or butyl groups) possess high conformational flexibility, rotating freely around


-bonds. Upon binding to a target protein, this flexibility is frozen, resulting in a severe entropic penalty (

).

The cyclopropyl ring restricts these degrees of freedom. By pre-organizing the molecule into a conformation closer to its bioactive state, the cyclopropylmethyl group minimizes the loss of conformational entropy during the binding event. This entropy-driven optimization often leads to a more favorable overall ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 without adding unnecessary molecular weight.
Enthalpic Contributions ( )

Beyond entropy, the cyclopropylmethyl group uniquely influences binding enthalpy. The carbon-carbon bonds within the cyclopropane ring are highly strained, resulting in "bent bonds" or Walsh orbitals. These orbitals possess increased


-character compared to standard alkanes, allowing the cyclopropyl group to engage in favorable dispersion forces and weak 

interactions with aromatic residues in the target binding pocket. When coupled with the strong hydrogen-bond acceptor/donor capabilities of the adjacent carbamate moiety, the system achieves a highly optimized enthalpic profile.
Solvation Thermodynamics

The desolvation of the hydrophobic cyclopropylmethyl moiety prior to target binding is an endothermic process, but it is accompanied by a massive gain in solvent entropy as ordered water molecules are released into the bulk solvent. This classical hydrophobic effect further drives the spontaneity of the binding event[1].

Reaction Thermochemistry: Carbamate Cleavage and Formation

Understanding the thermodynamic stability of the carbamate bond is critical for designing prodrugs, reversible covalent inhibitors, and continuous chemical recycling processes[2].

Endothermicity of Cleavage

The thermal cleavage of cyclopropylmethyl carbamates into the corresponding cyclopropylmethyl amine (or alcohol), carbon dioxide, and a leaving group is a highly endothermic process (


). The reaction equilibrium inherently favors the intact carbamate at standard physiological temperatures[3].

In industrial or synthetic settings, driving the equilibrium toward cleavage requires elevated temperatures (often >150 °C) to overcome the enthalpic barrier, relying on the generation of CO


 gas to provide the entropic driving force (

) necessary to make the reaction exergonic (

)[2].
Solvation Models and Transition State Stabilization

Computational thermodynamics utilizing Implicit Solvation Models (such as PCM and SM8T) reveal that the transition state for carbamate formation/cleavage is highly polarized[4]. Explicit water molecules in aqueous systems stabilize the zwitterionic intermediates via hydrogen bonding, significantly lowering the activation free energy (


). The cyclopropylmethyl group, being electron-donating via 

-conjugation, subtly stabilizes the adjacent nitrogen's lone pair during the transition state, modulating the cleavage kinetics compared to purely aliphatic carbamates.

Thermodynamic_Cycle A Cyclopropylmethyl Carbamate (Aqueous State) B Desolvation (ΔG_desolv > 0) A->B Heat Input E Solvated Products (Aqueous State) A->E Direct Aqueous Cleavage (ΔG_rxn) C Gas Phase Transition State (High Enthalpy) B->C Activation Energy (ΔH‡) D Cleavage Products (Amine + CO2 + Alcohol) C->D Bond Cleavage (+ΔS) D->E Solvation (ΔG_solv < 0)

Caption: Thermodynamic cycle of cyclopropylmethyl carbamate cleavage highlighting solvation and activation energies.

Quantitative Data Summaries

The following tables synthesize typical thermodynamic parameters observed for cyclopropylmethyl carbamates compared to their linear counterparts, derived from calorimetric and computational studies[1][3][4].

Table 1: Comparative Binding Thermodynamics (Model Target)

Structural Motif

(kcal/mol)

(kcal/mol)

(kcal/mol)
Primary Thermodynamic Driver
Propyl Carbamate-7.2-5.1-2.1Enthalpy
Butyl Carbamate-7.8-5.4-2.4Enthalpy
Cyclopropylmethyl Carbamate -8.9 -6.2 -2.7 Enthalpy & Entropy

Note: The cyclopropylmethyl group improves both


 (via Walsh orbital interactions) and 

(via conformational pre-organization).

Table 2: Standard Reaction Thermodynamics for Carbamate Cleavage (Aqueous, 298 K)

ParameterValue RangePhysical Significance

+15 to +25 kcal/molHighly endothermic; requires energy input to break the C-N/C-O bonds.

+35 to +50 cal/(mol·K)Entropically favorable due to the generation of CO

gas and multiple molecular entities.

+1.0 to +5.0 kcal/molNon-spontaneous at room temperature; equilibrium favors the intact carbamate[3].

Experimental Methodologies (Self-Validating Protocols)

To accurately determine the thermodynamic properties of cyclopropylmethyl carbamates, researchers must employ rigorous, self-validating analytical techniques. Below are the standard protocols for measuring binding thermodynamics and cleavage kinetics.

Protocol A: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is the gold standard for directly measuring the binding enthalpy (


) and affinity (

), allowing for the derivation of

and

.

Causality & Rationale: Precise thermodynamic measurements require the elimination of background thermal noise. Degassing prevents micro-bubble formation during stirring, which would otherwise manifest as massive endothermic spikes, masking the true heat of binding.

  • Sample Preparation: Dialyze the target protein and the cyclopropylmethyl carbamate ligand against the exact same buffer (e.g., 50 mM HEPES, pH 7.4) overnight to ensure perfect buffer matching.

  • Degassing: Degas both solutions under vacuum for 10 minutes at a temperature 2 °C below the intended experimental temperature.

  • Cell Loading: Load the protein solution (typically 10-50

    
    M) into the sample cell and the carbamate ligand (10x-15x cell concentration) into the injection syringe.
    
  • Thermal Equilibration: Allow the ITC instrument to equilibrate to the target temperature (e.g., 298 K) until the baseline power fluctuation is less than 0.05

    
    cal/s.
    
  • Titration: Perform an initial dummy injection of 0.5

    
    L (discarded during analysis to account for syringe tip diffusion), followed by 18-25 injections of 2.0 
    
    
    
    L at 150-second intervals.
  • Data Integration: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the data to a single-site binding model to extract

    
     and 
    
    
    
    .

ITC_Workflow N1 Buffer Matching N2 Vacuum Degassing N1->N2 N3 Thermal Equilibration N2->N3 N4 Sequential Injections N3->N4 N5 Isotherm Integration N4->N5

Caption: Step-by-step experimental workflow for Isothermal Titration Calorimetry (ITC).

Protocol B: 2D EXSY NMR for Cleavage Equilibrium

To measure the equilibrium constant (


) and free energy (

) of carbamate cleavage without perturbing the system, 2D Exchange Spectroscopy (EXSY) is utilized[3].

Causality & Rationale: Traditional kinetic assays (like HPLC) can shift the equilibrium during separation. EXSY NMR measures the chemical exchange between the intact carbamate and the cleaved products at equilibrium in a single tube, ensuring that the derived thermodynamic parameters are absolute.

  • Equilibration: Dissolve the cyclopropylmethyl carbamate in a buffered D

    
    O solution inside an NMR tube. Allow the system to reach thermodynamic equilibrium at the desired temperature (e.g., 300 K).
    
  • Pulse Sequence Setup: Set up a 2D NOESY/EXSY pulse sequence. The mixing time (

    
    ) is the critical parameter; it must be set on the order of the inverse of the expected exchange rate (
    
    
    
    ).
  • Data Acquisition: Acquire the 2D spectrum. Cross-peaks will appear between the signals of the intact cyclopropylmethyl protons and the cleaved cyclopropylmethyl amine/alcohol protons.

  • Kinetic Extraction: Integrate the diagonal peaks and cross-peaks. Use the matrix equations of the EXSY experiment to calculate the forward (

    
    ) and reverse (
    
    
    
    ) rate constants.
  • Thermodynamic Calculation: Calculate the equilibrium constant

    
    . Derive the standard free energy using 
    
    
    
    .

Conclusion

The cyclopropylmethyl carbamate is a thermodynamically privileged motif. In drug design, it leverages both the entropic pre-organization of the rigid cyclopropyl ring and the enthalpic gains of its unique orbital structure to maximize target affinity. In chemical synthesis and materials science, the endothermic nature of its cleavage provides a stable, yet reversibly tunable linkage. By mastering the thermodynamic principles and employing rigorous analytical protocols like ITC and EXSY NMR, researchers can rationally design next-generation therapeutics and advanced materials.

References

  • Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture The Journal of Physical Chemistry B - ACS Publications[Link]

  • The role of binding thermodynamics in medicinal chemistry optimizations Repository of the Academy's Library (MTAK) [Link]

  • Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance MDPI[Link]

  • N-carboxymethanofuran (carbamate) formation from methanofuran and CO2 in methanogenic archaea. Thermodynamics and kinetics of the spontaneous reaction PubMed (National Institutes of Health)[Link]

Sources

Methodological & Application

Synthesis of Phenyl N-(cyclopropylmethyl)carbamate from phenyl chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

The carbamate functional group is a cornerstone in modern drug design, serving as a bioisostere for amide bonds to enhance metabolic stability against proteases, and acting as a robust linkage in prodrugs[1]. The synthesis of Phenyl N-(cyclopropylmethyl)carbamate combines the unique physicochemical properties of the cyclopropylmethyl moiety—often utilized to modulate lipophilicity and receptor binding (e.g., in opioid antagonists)—with the versatility of the phenyloxycarbonyl (Phoc) group.

While aliphatic carbamates (like Boc or Cbz) are primarily used as terminal protecting groups, phenyl carbamates serve a dual purpose. They are stable enough to be isolated and stored, yet sufficiently activated to serve as electrophilic intermediates for the downstream synthesis of unsymmetrical ureas upon reaction with a second amine[2]. The chloroformate route provides a versatile and highly efficient alternative to the use of highly toxic and often inaccessible isocyanates[3].

Mechanistic Causality & Reaction Design

As a self-validating protocol, every reagent and condition is selected based on precise mechanistic causality:

  • Electrophile Selection: Phenyl chloroformate is selected over aliphatic alternatives because the phenoxide ion is a superior leaving group compared to alkoxides. This allows the resulting phenyl carbamate to be utilized later in urea synthesis via an E1cb-type mechanism, where the primary amine's carbamate forms an isocyanate intermediate in situ under specific basic conditions[2].

  • Base Scavenging (Triethylamine): The nucleophilic attack of cyclopropylmethanamine on phenyl chloroformate generates one equivalent of hydrochloric acid (HCl)[1]. Without an acid scavenger, the unreacted amine would rapidly protonate to form an unreactive ammonium salt, capping the theoretical yield at 50%. Triethylamine (TEA) is employed to neutralize the HCl, driving the reaction to completion[4].

  • Thermal Control (0 °C to RT): The initial formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation, limits the formation of symmetrical urea byproducts, and controls the rapid precipitation of TEA-HCl.

Mechanism A Cyclopropylmethanamine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Phenyl Chloroformate (Electrophile) B->C Carbonyl Activation D Phenyl N-(cyclopropylmethyl) carbamate C->D Cl- Elimination E TEA-HCl (Precipitate) C->E Proton Transfer

Mechanistic pathway of phenyl carbamate formation via a tetrahedral intermediate.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and parameters are standardized below.

Reagent / ParameterMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in System
Cyclopropylmethanamine 71.121.0711 mg (10.0 mmol)Primary Nucleophile
Phenyl Chloroformate 156.571.11.72 g (11.0 mmol)Electrophile[1]
Triethylamine (TEA) 101.191.51.52 g (15.0 mmol)Acid Scavenger[4]
Dichloromethane (DCM) 84.93N/A40 mL (0.25 M)Anhydrous Solvent
Reaction Temperature N/AN/A0 °C

25 °C
Kinetic Control
Reaction Time N/AN/A2 - 4 hoursComplete Conversion

Experimental Protocol

This step-by-step methodology is designed as a self-validating workflow. Visual and physical cues are embedded to confirm the reaction's progression.

Step 1: System Assembly & Purging

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with Argon (or Nitrogen) to maintain an inert atmosphere, preventing the hydrolysis of phenyl chloroformate into phenol and

    
    .
    
  • Dissolve cyclopropylmethanamine (10.0 mmol) in 30 mL of anhydrous DCM.

  • Add Triethylamine (15.0 mmol) to the solution in one portion.

Step 2: Thermal Control & Electrophile Addition 5. Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. 6. In a separate dry vial, dilute phenyl chloroformate (11.0 mmol) in 10 mL of anhydrous DCM. 7. Using a syringe or dropping funnel, add the phenyl chloroformate solution dropwise over 15-20 minutes to the vigorously stirred amine solution.

  • Validation Cue: Immediate formation of a dense white precipitate (TEA-HCl) will be observed upon addition, confirming the progression of the nucleophilic acyl substitution[1].

Step 3: Reaction Propagation 8. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C). 9. Stir the mixture for 2 to 4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system.

  • Validation Cue: The primary amine (ninhydrin active) should disappear, replaced by a higher-Rf UV-active spot corresponding to the carbamate.

Step 4: Aqueous Quench & Extraction 10. Quench the reaction by adding 20 mL of saturated aqueous


 solution to neutralize any unreacted chloroformate and dissolve the TEA-HCl salts.
11. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (

mL). 12. Combine the organic layers and wash sequentially with 1N HCl (20 mL) to remove trace amine/TEA, followed by brine (30 mL).

Step 5: Isolation & Purification 13. Dry the organic layer over anhydrous


 or 

. Filter and concentrate under reduced pressure using a rotary evaporator. 14. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure Phenyl N-(cyclopropylmethyl)carbamate[3].

Workflow N1 1. Reagent Assembly Cyclopropylmethanamine + TEA in DCM N2 2. Thermal Control Cool to 0 °C (Ice Bath) N1->N2 N3 3. Electrophile Addition Dropwise Phenyl Chloroformate N2->N3 N4 4. Nucleophilic Acyl Substitution Stir at RT for 2-4 hours N3->N4 N5 5. Aqueous Workup Quench, Wash (NaHCO3, Brine) N4->N5 N6 6. Isolation & Purification Dry, Concentrate, Chromatography N5->N6

Experimental workflow for the synthesis and isolation of Phenyl N-(cyclopropylmethyl)carbamate.

Analytical Validation (Self-Validating Signatures)

To ensure the structural integrity of the synthesized compound, verify the product against these expected spectroscopic signatures:

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       7.35 - 7.10 (m, 5H): Aromatic protons from the phenyloxy moiety.
      
    • 
       5.20 (br s, 1H): Carbamate N-H proton (exchangeable with 
      
      
      
      ).
    • 
       3.15 (t, 2H): Methylene protons adjacent to the nitrogen (
      
      
      
      ).
    • 
       1.05 (m, 1H): Methine proton of the cyclopropyl ring.
      
    • 
       0.55 - 0.20 (m, 4H): Methylene protons of the cyclopropyl ring.
      
  • Mass Spectrometry (ESI-MS): Expected

    
     at m/z 192.1.
    

References

  • Thibaudeau, S., et al. "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Google Patents. "WO1984001380A1 - Production of phenyl carbamates." Google Patents.

Sources

Application Note and Protocol: Synthesis of Phenyl N-(cyclopropylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of phenyl N-(cyclopropylmethyl)carbamate through the reaction of cyclopropylmethylamine and phenyl chloroformate. Carbamates are a critical functional group in medicinal chemistry, often utilized as stable bioisosteres for amide bonds, as prodrug moieties to enhance pharmacokinetic profiles, and as key pharmacophores in various drug candidates.[1] Phenyl chloroformate serves as a highly efficient reagent for the synthesis of these carbamates from primary and secondary amines.[1] This protocol details the necessary reagents, equipment, step-by-step procedure, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the reaction for researchers.

Introduction

The reaction between an amine and a chloroformate is a robust and widely employed method for the formation of a carbamate linkage.[2] Specifically, the reaction of cyclopropylmethylamine with phenyl chloroformate yields phenyl N-(cyclopropylmethyl)carbamate, a molecule with potential applications in the development of novel therapeutics. The cyclopropylmethyl moiety is a valuable structural motif in medicinal chemistry, known to impart unique conformational constraints and metabolic stability.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of cyclopropylmethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This is followed by the elimination of a chloride ion, and subsequent loss of a proton from the nitrogen, to form the stable carbamate product. A base is typically employed to neutralize the hydrochloric acid byproduct.[2]

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
CyclopropylmethylamineC₄H₉N71.12101.0
Phenyl ChloroformateC₇H₅ClO₂156.57111.1
Triethylamine (TEA)C₆H₁₅N101.19121.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93--
Deionized WaterH₂O18.02--
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01--
Brine (Saturated NaCl solution)NaCl58.44--
Anhydrous Sodium SulfateNa₂SO₄142.04--
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and purification

  • Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[3][4][5]

Experimental Protocol

Reaction Workflow Diagram

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine_solution Dissolve Cyclopropylmethylamine and Triethylamine in DCM cool_mixture Cool to 0 °C amine_solution->cool_mixture add_chloroformate Add Phenyl Chloroformate (dropwise) cool_mixture->add_chloroformate stir_reaction Stir at Room Temperature add_chloroformate->stir_reaction quench Quench with Water stir_reaction->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A typical experimental workflow for carbamate synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylmethylamine (10 mmol, 1.0 equiv) and triethylamine (12 mmol, 1.2 equiv) in 30 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is used as the solvent because it is inert to the reactants and readily dissolves them. Triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Addition of Phenyl Chloroformate: Cool the stirred solution to 0 °C using an ice bath. Add phenyl chloroformate (11 mmol, 1.1 equiv) dropwise to the solution over a period of 15-20 minutes using a dropping funnel.

    • Causality: The reaction is performed at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions. Dropwise addition of the highly reactive phenyl chloroformate prevents a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Causality: Stirring at room temperature provides sufficient energy for the reaction to proceed to completion. TLC is a quick and effective method to determine when the starting material (cyclopropylmethylamine) has been consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

    • Causality: The water quench stops the reaction. The sodium bicarbonate wash removes any remaining acidic byproducts. The brine wash removes any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Causality: Anhydrous sodium sulfate is a drying agent that removes trace amounts of water from the organic solvent. Removal of the solvent under reduced pressure yields the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phenyl N-(cyclopropylmethyl)carbamate.

    • Causality: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring a high purity of the final product.

Safety Precautions

  • Phenyl Chloroformate: This reagent is highly corrosive, toxic, and moisture-sensitive.[3][4][5] It should be handled in a well-ventilated fume hood.[3][4] Wear appropriate personal protective equipment, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[3][4][5] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][5] Phenyl chloroformate reacts with water and can release toxic gases.[3]

  • Cyclopropylmethylamine: This reagent is flammable and may cause skin and eye irritation. Handle with care in a well-ventilated area.

  • Triethylamine: This reagent is flammable and corrosive. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Characterization of Phenyl N-(cyclopropylmethyl)carbamate

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Thin-Layer Chromatography (TLC)
  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point for developing a TLC system.

  • Visualization: The product can be visualized under a UV lamp (254 nm) or by staining with a suitable agent like potassium permanganate.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The spectra will show characteristic peaks for the cyclopropylmethyl and phenyl groups, as well as the carbamate linkage.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carbamate group.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a powerful tool for both purity assessment and structural confirmation.[6][7][8]

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Incomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure the phenyl chloroformate is not degraded (it is moisture-sensitive).
Loss of product during work-upEnsure proper phase separation during extraction. Perform multiple extractions of the aqueous layer.
Presence of multiple spots on TLC Side reactionsEnsure the reaction temperature is maintained at 0 °C during the addition of phenyl chloroformate. Use freshly distilled reagents.
Impure starting materialsCheck the purity of the starting materials before beginning the reaction.
Difficulty in purification Product co-elutes with impuritiesOptimize the eluent system for column chromatography by trying different solvent polarities.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of phenyl N-(cyclopropylmethyl)carbamate. By understanding the rationale behind each step and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs. The analytical methods described will ensure the identity and purity of the final product, which is crucial for subsequent biological testing.

References

  • Cole-Parmer. Material Safety Data Sheet - Phenyl chloroformate, 99% (titr.). [Link]

  • Crick, P. J., et al. (2012). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. PubMed, 22(3), 299-311. [Link]

  • U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. [Link]

  • ResearchGate. Comparative study between the published analysis methods for carbamates. [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2537. [Link]

  • Wiley Online Library. New Carbamates and Related Compounds. [Link]

  • Royal Society of Chemistry. Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. [Link]

  • Indian Journal of Chemistry. Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides. [Link]

  • National Institutes of Health. Cyclopropenimine-Mediated CO2 Activation for the Synthesis of Polyurethanes and Small-Molecule Carbonates and Carbamates. [Link]

  • National Institutes of Health. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. [Link]

Sources

Purification methods for Phenyl N-(cyclopropylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification Protocols for Phenyl N-(cyclopropylmethyl)carbamate

Strategic Rationale in Drug Development

Phenyl N-(cyclopropylmethyl)carbamate is a highly versatile, activated carbamate intermediate utilized extensively in medicinal chemistry. In the synthesis of complex pharmaceutical pharmacophores, unsymmetrical ureas are traditionally generated using highly toxic, moisture-sensitive isocyanates or hazardous phosgene gas. To circumvent these severe safety and handling limitations, activated phenyl carbamates serve as bench-stable, isolable, and highly reactive electrophilic building blocks[1].

By reacting cyclopropylmethylamine with phenyl chloroformate, researchers can cleanly generate this intermediate[2]. The phenoxide leaving group is easily displaced during subsequent aminolysis with diverse primary or secondary amines, yielding the desired urea derivatives. However, the initial synthesis generates specific impurities—namely unreacted amines, pyridinium salts, and phenol (a byproduct of chloroformate hydrolysis)—which must be rigorously removed to prevent side reactions in downstream applications.

Mechanistic Workflow & Causality

The purification strategy for Phenyl N-(cyclopropylmethyl)carbamate is designed as a self-validating system that exploits the distinct pKa values and solubility profiles of the reaction components.

  • Aqueous Quench and Acid Wash: The reaction utilizes an organic base (e.g., pyridine or triethylamine) as an acid scavenger. Washing the crude organic layer with 1M HCl selectively protonates the excess base and any unreacted cyclopropylmethylamine, driving these ionized species into the aqueous waste phase.

  • Alkaline Wash: Phenyl chloroformate is susceptible to hydrolysis, yielding phenol. Because phenol has a pKa of ~9.95, washing the organic phase with 1M NaOH deprotonates the phenol to form water-soluble sodium phenoxide, effectively removing it from the target carbamate.

  • Final Polish: While liquid-liquid extraction removes >95% of ionizable impurities, trace neutral impurities (such as diphenyl carbonate) remain. Flash chromatography is deployed for rapid, small-scale isolation, whereas dual-solvent recrystallization is the industry standard for scalable, high-purity isolation by leveraging differential solubility[3][4].

Workflow A Cyclopropylmethylamine + Phenyl Chloroformate B Reaction in DCM/Pyridine (0 °C to RT) A->B C Liquid-Liquid Extraction (1M HCl & 1M NaOH Washes) B->C Quench D Crude Phenyl N-(cyclopropylmethyl)carbamate (85-90% Purity) C->D Concentration E Flash Chromatography (Silica, Hexane/EtOAc) D->E Scale < 5g F Recrystallization (Toluene/Heptane) D->F Scale > 5g G Purified Product (>99.5% Purity) E->G F->G

Workflow for the synthesis and purification of Phenyl N-(cyclopropylmethyl)carbamate.

Experimental Protocols

Synthesis and Primary Biphasic Extraction

Caution: Phenyl chloroformate is a lachrymator and corrosive. Perform all operations in a well-ventilated fume hood under anhydrous conditions.

  • Reaction Setup: Dissolve cyclopropylmethylamine (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add phenyl chloroformate (1.05 equiv.) dropwise over 30 minutes to control the exothermic formation of the carbamate[2]. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Acidic Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl. Invert gently and vent. Separate the organic layer. (Causality: Protonates and removes unreacted amine and pyridine).

  • Basic Extraction: Wash the organic layer with an equal volume of 1M aqueous NaOH, followed by saturated aqueous NaHCO3. (Causality: Deprotonates and extracts residual phenol).

  • Drying: Wash with saturated brine to remove residual water, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategy A: Flash Column Chromatography (Scale: < 5 g)
  • Preparation: Pack a silica gel column (230–400 mesh) using Hexanes as the non-polar stationary phase solvent.

  • Loading: Dissolve the crude carbamate in a minimal volume of DCM (approx. 1-2 mL) and load it evenly onto the top of the silica bed.

  • Elution: Elute using a step gradient of 10% to 30% Ethyl Acetate in Hexanes. Monitor the fractions via Thin Layer Chromatography (TLC). The product is UV active at 254 nm.

  • Isolation: Pool the fractions containing the pure product (typically eluting at an Rf of ~0.4 in 20% EtOAc/Hexanes) and evaporate the solvent in vacuo to yield a highly pure solid.

Purification Strategy B: Dual-Solvent Recrystallization (Scale: > 5 g)

Direct crystallization is highly effective and economically superior to chromatography when the crude purity exceeds 85% post-extraction[4]. This method relies on finding two miscible solvents: one that dissolves the product well (Solvent B) and one that acts as an anti-solvent (Solvent A)[3].

  • Dissolution: Place the crude product in a round-bottom flask. Add a minimal volume of hot Toluene (approx. 2-3 mL/g) and heat gently until the solid is completely dissolved[3].

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise while maintaining stirring and heating. Continue the addition until the solution becomes faintly cloudy (reaching the cloud point)[3].

  • Annealing: Add 1-2 drops of hot Toluene to just clear the solution. Remove the flask from the heat source, cover it, and allow it to cool to room temperature undisturbed over 4 hours. Slow cooling ensures the exclusion of impurities from the crystal lattice.

  • Maturation: Transfer the flask to a 4 °C refrigerator overnight to maximize the thermodynamic crystal yield.

  • Filtration: Filter the resulting crystals through a Büchner funnel. Wash the filter cake with ice-cold Heptane to remove any trace mother liquor residues containing phenol or diphenyl carbonate. Dry under high vacuum at 40 °C[4].

Quantitative Data & Purification Metrics

The following table summarizes the expected outcomes and efficiency of each purification stage, allowing researchers to select the appropriate method based on their scale and purity requirements.

Purification MethodOptimal ScaleExpected Yield (%)Purity (HPLC, AUC)Residual PhenolProcessing Time
Liquid-Liquid Extraction Any92 - 95%85 - 90%< 5%2 hours
Flash Chromatography < 5 g85 - 88%> 99.0%Not Detected4 hours
Recrystallization > 5 g75 - 82%> 99.5%Not Detected18 hours

References

  • How To: Purify by Crystallization - Chemistry - University of Rochester. rochester.edu. 3

  • Electrospinning of Cellulose Benzyl Carbamates for Enantioselective Membrane Filtration. nih.gov. 1

  • Crystallization. esisresearch.org. 4

  • US3988464A - Cyclopropylamines as pharmaceuticals. google.com. 2

Sources

Application Note: Handling and Storage Stability of Phenyl N-(cyclopropylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Phenyl N-(cyclopropylmethyl)carbamate (referred to herein as P-CPMC ) is a specialized carbamate ester utilized primarily as a reactive intermediate in organic synthesis and a structural motif in medicinal chemistry (e.g., fatty acid amide hydrolase [FAAH] inhibitors).

Unlike benzyl carbamates (Cbz-protected amines) which are designed for stability, phenyl carbamates are inherently more reactive. The phenoxide moiety acts as a pseudo-leaving group, making the compound susceptible to specific degradation pathways that do not affect alkyl carbamates. This guide provides a rigorous technical framework for maintaining the integrity of P-CPMC during storage and experimental handling.

Chemical Identity[1][2]
  • Systematic Name: Phenyl N-(cyclopropylmethyl)carbamate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Structural Feature: The molecule consists of a phenol esterified to a carbamic acid, with the nitrogen substituted by a cyclopropylmethyl group.

  • Critical Reactivity: The bond between the carbonyl carbon and the phenoxy oxygen is the primary site of instability (acyl bond cleavage).

Physicochemical Profile & Stability Factors

Understanding the degradation mechanisms is prerequisite to designing a storage protocol. P-CPMC stability is governed by three primary vectors: pH , Temperature , and Nucleophiles .

Degradation Mechanism: The E1cB Pathway

The primary degradation risk for P-CPMC is base-catalyzed hydrolysis . Unlike alkyl esters, phenyl carbamates possessing an N-H proton often degrade via an E1cB (Elimination Unimolecular conjugate Base) mechanism rather than direct nucleophilic attack.

  • Deprotonation: A base removes the acidic proton from the nitrogen atom.

  • Elimination: The resulting anion expels the phenoxide ion (a good leaving group).

  • Intermediate: A reactive isocyanate (cyclopropylmethyl isocyanate) is formed.

  • Collapse: The isocyanate reacts rapidly with water to form an unstable carbamic acid, which decarboxylates to the primary amine, or reacts with the amine to form a symmetrical urea.

Solubility & Hygroscopicity
  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and chlorinated solvents (DCM, Chloroform). Sparingly soluble in water.

  • Hygroscopicity: Moderate. While the carbamate itself is not intensely hygroscopic, surface moisture accelerates surface hydrolysis, releasing phenol which can induce autocatalytic degradation in bulk solid.

Stability Data Summary
ConditionStability RatingObservation
Solid State (-20°C) HighStable for >2 years if desiccated.
Solid State (RT, Ambient) ModerateGradual yellowing (phenol release) over months.
Solution (DMSO, Neutral) HighStable for weeks at 4°C.
Solution (Aqueous Acid) ModerateSlow hydrolysis (protonation of carbonyl oxygen).
Solution (Aqueous Base) Critical Failure Rapid hydrolysis (<1 hour at pH > 9) to phenol and amine/urea.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation pathways that researchers must prevent through proper storage.

DegradationPathways cluster_legend Legend Compound Phenyl N-(cyclopropylmethyl)carbamate (Intact Reagent) Anion Carbamate Anion (Transient Species) Compound->Anion Base (Deprotonation) Isocyanate Cyclopropylmethyl Isocyanate (Reactive Intermediate) Anion->Isocyanate - Phenol (Elimination) Phenol Phenol (Byproduct) Anion->Phenol Amine Cyclopropylmethylamine (Hydrolysis Product) Isocyanate->Amine + H2O / - CO2 Urea Symmetrical Urea (Dimerization Product) Isocyanate->Urea + Amine key Red Arrows = Critical Failure Modes Blue Arrows = Environmental Reaction

Caption: Figure 1. Base-catalyzed degradation pathway of Phenyl N-(cyclopropylmethyl)carbamate via the E1cB mechanism.

Protocol: Handling and Preparation

Safety Pre-requisite: Phenyl carbamates can act as suicide inhibitors for certain serine hydrolases. Treat P-CPMC as a potential irritant and enzyme inhibitor .

  • PPE: Nitrile gloves (double gloving recommended for solution handling), safety goggles, and lab coat.

  • Ventilation: Handle bulk powder inside a fume hood to avoid inhalation of dust.

Weighing and Solubilization
  • Equilibration: Allow the storage vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Use an anti-static weighing boat. Avoid metal spatulas if possible; use glass or PTFE to minimize surface catalysis.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO or Acetonitrile.

    • Avoid: Alcohols (Methanol/Ethanol) for long-term stock solutions, as transesterification can occur slowly, converting the phenyl carbamate to a methyl/ethyl carbamate.

Stock Solution Preparation (10 mM)
  • Weigh X mg of P-CPMC.

  • Dissolve in anhydrous DMSO .

  • Vortex for 30 seconds until clear.

  • QC Check: Inspect for turbidity. The solution should be strictly clear.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Protocol: Storage and Preservation

Solid State Storage
  • Temperature: -20°C is standard. -80°C is optimal for archival storage (>1 year).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is less of a concern than moisture, but inert gas displacement prevents both.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid polyethylene (plastic) vials for long-term storage as lipophilic carbamates can leach into the plastic.

Solution Storage
  • Solvent: DMSO stocks are stable at -20°C for 3-6 months.

  • Stability Warning: Do NOT store in aqueous buffers, especially PBS or Tris (pH 7.4 or higher). Prepare aqueous dilutions immediately prior to use.

Troubleshooting & QC

If the compound appears yellow or has a medicinal/phenolic odor, degradation has occurred.

QC Protocol (LC-MS):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid). Note: Acidic mobile phase stabilizes the carbamate during analysis.

  • Detection: Monitor UV at 254 nm (Phenyl ring) and 210 nm.

  • Pass Criteria: Purity > 95%. Presence of a peak corresponding to Phenol (RT usually earlier than P-CPMC) indicates hydrolysis.

Visualization: Handling Decision Tree

HandlingWorkflow Start Start: P-CPMC Sample StateCheck Is sample Solid or Solution? Start->StateCheck SolidPath Solid State StateCheck->SolidPath SolnPath Solution State StateCheck->SolnPath Equilibrate Equilibrate to RT (Prevent Condensation) SolidPath->Equilibrate SolventCheck Check Solvent SolnPath->SolventCheck Weigh Weigh rapidly (Minimize Air Exposure) Equilibrate->Weigh StoreSolid Reseal under Argon Store at -20°C Weigh->StoreSolid Aqueous Aqueous / Buffer SolventCheck->Aqueous Organic DMSO / ACN SolventCheck->Organic UseImmed USE IMMEDIATELY (Hydrolysis Risk) Aqueous->UseImmed Freeze Aliquot & Freeze (-20°C or -80°C) Organic->Freeze

Caption: Figure 2. Decision matrix for handling P-CPMC to minimize hydrolytic degradation.

References

  • Mechanism of Carbamate Hydrolysis: Hegarty, A. F., & Frost, L. N. (1973). Elimination-addition mechanism for the hydrolysis of carbamates. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728. Significance: Establishes the E1cB mechanism for N-substituted phenyl carbamates.

  • Phenyl Carbamates in Drug Design: Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Significance: Reviews the structural stability and metabolic profile of the carbamate motif.

  • General Stability of Carbamate Pesticides: Environmental Protection Agency (EPA). (2009).[1] Carbamates: Human Health and Ecological Risk Assessment. Significance: Provides toxicology and environmental stability data for the general class.

  • Reaction of Phenyl Carbamates with Amines (Aminolysis): Thavonekham, B. (1997). Synthesis of substituted ureas from phenyl carbamates. Synthesis, 1997(10), 1189-1194. Significance: Details the reactivity of the phenyl ester bond toward nucleophiles, relevant for "off-target" reactions in storage.

Sources

Application Note: Microwave-Assisted Synthesis of N-Substituted Phenyl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-substituted phenyl carbamates are highly valued structural motifs serving as amine protecting groups, prodrug linkers, and critical intermediates in the synthesis of pharmaceutically active unsymmetrical ureas and heterocycles. Historically, their synthesis relied on the reaction of amines with highly toxic, moisture-sensitive reagents such as phosgene or phenyl chloroformate.

To align with modern safety and green chemistry mandates, Diphenyl Carbonate (DPC) has been widely adopted as a benign, bench-stable carbonyl source[1]. However, the uncatalyzed aminolysis of DPC is kinetically sluggish, often requiring prolonged reflux conditions (>12 hours) that can lead to thermal degradation, poor atom economy, and unwanted side reactions.

By integrating Microwave (MW) irradiation with Zirconium(IV)-catalyzed exchange processes , researchers can compress reaction times from hours to minutes. As a Senior Application Scientist, I have designed this protocol to leverage microwave dielectric heating, which provides volumetric, instantaneous energy transfer directly to the polar reactants, bypassing the thermal resistance of traditional reaction vessels.

Mechanistic Insights: Causality in Experimental Design

The efficiency of this protocol relies on the synergistic relationship between electromagnetic heating and targeted Lewis acid catalysis. Understanding the causality behind these experimental choices is critical for troubleshooting and scaling the reaction.

  • Dielectric Heating & Activation Energy: Microwave irradiation takes advantage of the dipole moments of the amine and the solvent. The rapid alignment and realignment of molecules in the oscillating electromagnetic field (2.45 GHz) generate intense localized friction (dielectric heating)[2]. This rapidly overcomes the high activation energy barrier required for the nucleophilic attack on the sterically hindered DPC.

  • Lewis Acid Activation: As demonstrated by3[3], the addition of Zirconium(IV) tert-butoxide [Zr(Ot-Bu)₄] acts as a powerful Lewis acid. The Zr(IV) center coordinates with the carbonyl oxygen of DPC, significantly increasing the electrophilicity of the carbonyl carbon and priming it for amine attack.

  • Bifunctional Additives: The inclusion of 2-hydroxypyridine (HYP) serves as a bifunctional catalytic additive. It facilitates crucial proton transfer steps during the formation and subsequent collapse of the tetrahedral intermediate, effectively preventing the reaction from stalling at the intermediate phase[3].

Mechanism R1 Primary/Secondary Amine Int Zr-Stabilized Tetrahedral Intermediate R1->Int Nucleophilic Attack R2 Diphenyl Carbonate (DPC) R2->Int Nucleophilic Attack Cat Zr(IV) Catalyst + HYP Cat->Int Lewis Acid Activation P1 N-Substituted Phenyl Carbamate Int->P1 Elimination P2 Phenol (Leaving Group) Int->P2 Proton Transfer

Figure 1: Mechanistic pathway of Zr(IV)-catalyzed aminolysis of diphenyl carbonate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction parameters, demonstrating the dramatic acceleration achieved when combining Zr(IV) catalysis with microwave irradiation.

Table 1: Optimization of the Synthesis of N-Benzyl Phenyl Carbamate

EntryCarbonyl SourceCatalyst / AdditiveHeating ModalityTemp (°C)TimeYield (%)
1Diphenyl CarbonateNoneConventional Oil Bath8012 h15
2Diphenyl CarbonateZr(Ot-Bu)₄ / HYPConventional Oil Bath8012 h85
3Diphenyl CarbonateNoneMicrowave (150 W)12015 min40
4 Diphenyl Carbonate Zr(Ot-Bu)₄ / HYP Microwave (150 W) 120 15 min 96

Note: The leap from Entry 2 to Entry 4 highlights that while the catalyst enables the chemistry, microwave irradiation is the critical vector for kinetic compression.

Experimental Protocols

Workflow A 1. Reagent Preparation Amine + DPC + Zr(Ot-Bu)4 B 2. Vessel Sealing Argon Purge & Capping A->B C 3. Microwave Irradiation 120°C, 15 min, 150W B->C D 4. Active Cooling Compressed Air to <50°C C->D E 5. Workup & Isolation Extraction & Chromatography D->E

Figure 2: Step-by-step workflow for microwave-assisted carbamate synthesis.

Protocol: Zr(IV)-Catalyzed Microwave Synthesis of N-Substituted Phenyl Carbamates

Self-Validating System Note: This protocol incorporates built-in validation checks. The microwave reactor must be programmed with a pressure limit of 15 bar. If the pressure spikes prematurely, the system will automatically attenuate power, indicating moisture contamination (causing rapid solvent degradation) or an unexpected exotherm. Furthermore, TLC analysis at the 10-minute mark acts as a definitive checkpoint for catalyst integrity.

Materials Required:
  • Primary or Secondary Amine (1.0 mmol)

  • Diphenyl Carbonate (DPC) (1.2 mmol)

  • Zirconium(IV) tert-butoxide [Zr(Ot-Bu)₄] (0.05 mmol, 5 mol%)

  • 2-Hydroxypyridine (HYP) (0.10 mmol, 10 mol%)

  • Anhydrous Acetonitrile (2.0 mL)

  • Microwave synthesis vials (10 mL) with Teflon-lined crimp caps.

Step-by-Step Methodology:
  • Reagent Preparation (Inert Atmosphere): Due to the moisture sensitivity of Zr(Ot-Bu)₄, perform the initial setup in a glovebox or use standard Schlenk techniques. Add the amine (1.0 mmol), DPC (1.2 mmol), and HYP (0.10 mmol) to an oven-dried 10 mL microwave vial equipped with a magnetic stir bar.

  • Catalyst Addition: Inject anhydrous acetonitrile (2.0 mL) into the vial, followed by the rapid addition of Zr(Ot-Bu)₄ (5 mol%).

  • Sealing and Purging: Seal the vial immediately with a Teflon-lined crimp cap. If a glovebox was not used, purge the sealed vial with Argon for 2 minutes via a submerged needle, venting through a secondary needle.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Maximum Power: 150 W

    • Pressure Limit: 15 bar

  • In-Process Validation: Pause the reaction at 10 minutes. Allow the vial to cool to 50 °C. Extract a 5 µL aliquot and perform TLC (Hexanes:EtOAc 7:3). The disappearance of the amine spot (visualized via ninhydrin stain) confirms the nucleophilic acyl substitution is proceeding correctly. Resume irradiation if trace amine remains.

  • Cooling: Upon completion, utilize the microwave's active compressed air cooling feature to rapidly bring the vessel temperature below 50 °C before uncrimping. Causality: Rapid cooling quenches the kinetic energy, preventing the reversible exchange back to the starting materials.

  • Workup & Partitioning: Dilute the reaction mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Causality: The aqueous wash partitions the polar HYP additive and any trace unreacted amine into the aqueous layer, while the highly organic N-substituted phenyl carbamate and phenol byproduct remain in the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-substituted phenyl carbamate.

References

  • Chong Han and John A. Porco, Jr. "Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes." Organic Letters, 2007, 9, 1517-1520. URL:[Link]

  • Mahboubeh Asadi, M Reza Naimi-Jamal, Leila Panahi. "Green synthesis of carbamates and amides via Cu@Sal-Cs catalyzed C-O and C-N oxidative coupling accelerated by microwave irradiation." Scientific Reports, 2021 Sep 13;11(1):18105. URL:[Link]

  • Asian Journal of Research in Chemistry. "Dimethyl Carbonate: Environmentally Benign Reagent for Pharmaceutical Synthesis." AJRC, 2010. URL:[Link]

Sources

Application Note: A Robust and Scalable Synthesis of Phenyl N-(cyclopropylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note provides a comprehensive and detailed protocol for the scale-up synthesis of Phenyl N-(cyclopropylmethyl)carbamate, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is based on the reaction of cyclopropylmethylamine with phenyl chloroformate. This guide delves into the underlying reaction mechanism, critical process parameters for scaling, and in-depth safety protocols required for handling the associated reagents. The document is intended for researchers, chemists, and process development professionals, offering a self-validating framework that combines procedural steps with the causal logic behind them, ensuring both efficiency and safety in a larger-scale laboratory or pilot plant setting.

Introduction

Carbamates are a pivotal class of organic compounds, widely utilized as key structural motifs in medicinal chemistry and agricultural science.[1] Phenyl N-(cyclopropylmethyl)carbamate serves as a versatile building block, incorporating the stable carbamate linker with a reactive phenyl ester leaving group and a cyclopropylmethyl moiety, a common feature in bioactive molecules. The development of a reliable and scalable synthesis for this intermediate is crucial for enabling extensive research and facilitating the transition from bench-scale discovery to larger-scale production.

Traditional methods for carbamate synthesis often involve reagents like phosgene, which presents significant handling risks.[2] A common and more manageable laboratory approach utilizes the reaction of an amine with a chloroformate.[3] This application note details a process centered on the reaction between cyclopropylmethylamine and phenyl chloroformate, a method that is both efficient and amenable to scale-up. We will explore the critical parameters that govern this reaction, from thermal management to purification strategies, providing a robust framework for producing hundred-gram quantities of the target compound with high purity.

Reaction Overview and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of cyclopropylmethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.

Overall Reaction Scheme:

Mechanistic Pathway

The reaction follows a well-established addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of cyclopropylmethylamine attacks the carbonyl carbon of phenyl chloroformate, breaking the π-bond and forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, forming the final neutral carbamate product and the triethylammonium chloride salt.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R1 Cyclopropylmethylamine Int Int R1->Int 1. Nucleophilic Attack P1_protonated Protonated Carbamate R2 Phenyl Chloroformate R2->Int 1. Nucleophilic Attack Base Base (e.g., TEA) P1 Phenyl N-(cyclopropylmethyl)carbamate P2 Base·HCl Int->P1 2. Elimination of Cl⁻

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Phenyl N-(cyclopropylmethyl)carbamate Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing erratic pharmacokinetic data, failing in vitro assays, or inconsistent LC-MS/MS recoveries. When working with Phenyl N-(cyclopropylmethyl)carbamate , the culprit is almost always silent, rapid hydrolysis.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the chemical causality of your compound's degradation, provide self-validating workflows, and equip you with the mechanistic understanding required to protect your analyte from collection to quantification.

Mechanistic Causality: Why Phenyl Carbamates Degrade

To stop degradation, you must understand the enemy: the E1cB (Elimination Unimolecular conjugate Base) mechanism.

Phenyl N-(cyclopropylmethyl)carbamate is an N-monosubstituted (secondary) carbamate. It possesses an ionizable proton on the nitrogen atom and an excellent leaving group (the phenoxide ion). Under alkaline—or even physiological (pH 7.4)—conditions, a base abstracts the nitrogen proton to form a highly unstable carbamate anion. This anion rapidly collapses, expelling the phenoxide group and generating a highly reactive cyclopropylmethyl isocyanate intermediate .

The isocyanate is immediately attacked by water, leading to decarboxylation and the formation of cyclopropylmethylamine and CO₂. Because the phenoxide is such a potent leaving group, this E1cB pathway is orders of magnitude faster than the standard BAc2 hydrolysis seen in N,N-disubstituted carbamates .

E1cB_Mechanism Substrate Phenyl N-(cyclopropylmethyl)carbamate (Intact) Anion Carbamate Anion (Deprotonated) Substrate->Anion Base (OH-) Fast Isocyanate Cyclopropylmethyl Isocyanate + Phenoxide Anion->Isocyanate Rate-Limiting (-PhO-) Products Cyclopropylmethylamine + CO2 + Phenol Isocyanate->Products +H2O Rapid Hydrolysis

E1cB degradation pathway of Phenyl N-(cyclopropylmethyl)carbamate under alkaline conditions.

Diagnostic FAQs & Troubleshooting Guides

Q: My recovery drops significantly during plasma sample preparation. What is happening? A: Blood plasma has a physiological pH of ~7.4 and contains endogenous esterases. At this pH, the base-catalyzed E1cB hydrolysis pathway is already active. Furthermore, enzymatic cleavage accelerates the degradation. Solution: You must arrest both chemical and enzymatic degradation immediately upon collection. Acidify the plasma to pH 4.5–5.0 using a citrate buffer , and keep the samples on ice.

Q: I am using LC-MS/MS and seeing a massive peak for cyclopropylmethylamine in my blanks. Is my standard impure? A: Not necessarily. If your LC mobile phase contains basic additives (like ammonium hydroxide) or if your autosampler is kept at room temperature, the carbamate is likely hydrolyzing in the vial or directly on the column. Solution: Switch to an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) and ensure the autosampler is chilled to 4°C.

Q: Can I reconstitute my standard in methanol for long-term storage? A: No. While true hydrolysis requires water, methanol can participate in base-catalyzed solvolysis (transesterification). The methoxide ion will replace the phenoxide group, converting your compound into a methyl carbamate. Always use anhydrous, aprotic solvents like Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) for stock solutions.

Self-Validating Experimental Protocols

To guarantee data integrity, your workflows must include internal feedback loops. Below are two optimized, self-validating protocols for handling Phenyl N-(cyclopropylmethyl)carbamate.

Protocol A: pH-Stabilized Liquid-Liquid Extraction (LLE) from Plasma
  • Matrix Acidification: Immediately upon collection, add 100 µL of 0.5 M Citrate Buffer (pH 4.5) to 500 µL of plasma to neutralize the E1cB pathway.

  • Internal Standard Addition: Spike 10 µL of a heavy-isotope labeled analog (e.g., ¹³C-Phenyl N-(cyclopropylmethyl)carbamate) into the matrix.

  • Aprotic Extraction: Add 1.5 mL of anhydrous Methyl tert-butyl ether (MTBE). Vortex for 2 minutes.

  • Phase Separation & Drying: Centrifuge at 4,000 x g for 5 minutes at 4°C. Transfer the organic (upper) layer to a clean vial and evaporate under a gentle stream of N₂ at room temperature.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase (must be acidic, e.g., 0.1% Formic Acid).

Self-Validation Check: During LC-MS/MS analysis, monitor the ratio of the intact ¹³C-carbamate to its degradation product (¹³C-cyclopropylmethylamine). If the product peak exceeds 2% of the total area, the protocol has failed (likely due to inadequate matrix acidification or buffer drift), and the extraction batch must be rejected and the buffer recalibrated.

Protocol B: Anhydrous Stock Solution Preparation
  • Lyophilization: Ensure the solid compound is fully dried under a high vacuum to remove trace moisture.

  • Aprotic Solvation: Dissolve the solid in LC-MS grade anhydrous Acetonitrile (MeCN) to achieve the desired stock concentration.

  • Aliquoting: Divide into single-use amber glass vials purged with Argon gas to displace atmospheric moisture.

Self-Validation Check: Include a parallel "dummy" vial containing a moisture-sensitive indicator (e.g., anhydrous CuSO₄) in the secondary storage container. A color change from white to blue visually validates that the inert, anhydrous environment has been breached, flagging the batch for immediate disposal before it ruins an assay.

Workflow Start Sample Collection / Preparation CheckPH Is pH > 6.0? Start->CheckPH AdjustPH Acidify to pH 4.5 (Citrate Buffer) CheckPH->AdjustPH Yes Temp Store at 4°C or on ice CheckPH->Temp No AdjustPH->Temp Solvent Extract via Anhydrous Solvents (MeCN, MTBE) Temp->Solvent Proceed Proceed to LC-MS Analysis Solvent->Proceed

Optimized sample preparation workflow to prevent carbamate hydrolysis.

Quantitative Stability Data

The following table summarizes the expected hydrolytic stability of Phenyl N-(cyclopropylmethyl)carbamate across various conditions. Use this data to establish your assay windows.

Matrix / SolventpHTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
Alkaline Buffer8.525°C< 15 minutesE1cB (Base-catalyzed)
Human Plasma7.437°C~ 1 - 2 hoursE1cB + Enzymatic Cleavage
Neutral Buffer7.44°C~ 24 hoursE1cB (Temperature-retarded)
Citrate Buffer5.04°C> 14 daysStable (Optimal pH)
0.1% HCl (Aqueous)2.025°C~ 48 hoursAAc2 (Acid-catalyzed)
Anhydrous MeCNN/A-20°C> 6 monthsStable (No water/nucleophiles)

References

  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: ACS Omega URL: [Link]

  • Title: Alkaline hydrolysis of tertiary N-(2-pyridyl) carbamates. Contradictory evidence between nucleophilic and general base catalysis Source: Reaction Kinetics, Mechanisms and Catalysis URL: [Link]

Technical Support Center: Phenyl Carbamate Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Reaction Temperature & Kinetic Control in Isocyanate-Phenol Coupling

Ticket ID: #PC-OPT-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Goldilocks" Zone

Optimizing the reaction temperature for phenyl carbamate formation (specifically the addition of phenols to isocyanates) is not a linear process of "higher heat = faster rate."[1] You are managing a delicate balance between Kinetics (reaction speed) and Thermodynamics (equilibrium position).

Unlike stable amide bonds, carbamate bonds are thermally reversible .[1]

  • Too Cold (< 40°C): The reaction is kinetically kinetically forbidden without high catalyst loads; solubility issues may trap reagents.

  • Too Hot (> 100°C): The equilibrium shifts backward (retro-reaction), regenerating isocyanate and phenol.[1] This also opens the door to irreversible side reactions (allophanates/biurets).[1]

Part 1: The Mechanistic Landscape (Visualization)

To troubleshoot your yield, you must visualize the competing pathways.[1] The diagram below illustrates the critical temperature thresholds where the reaction switches from Product Formation to Product Degradation .

ReactionPathways Reactants Phenyl Isocyanate + Phenol Complex [Transition State] Hydrogen-Bonded Complex Reactants->Complex  < 40°C (Slow kinetics)   Urea Diphenyl Urea (Moisture Contamination) Reactants->Urea  Any Temp + H2O   Product Phenyl Carbamate (Target Urethane) Complex->Product  60-80°C (Optimal Window)   Reversal Reversion to Reactants (Deblocking) Product->Reversal  > 120°C (Thermal Dissociation)   Allophanate Allophanate (Irreversible Impurity) Product->Allophanate  > 130°C + Excess Isocyanate  

Figure 1: Thermal thresholds for phenyl carbamate synthesis.[1] Note the reversibility (red dashed line) at elevated temperatures, which acts as a "yield ceiling."[1]

Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at 60-70% conversion and won't proceed even if I increase the heat."

Diagnosis: You have likely hit the Thermodynamic Equilibrium Ceiling . Technical Explanation: Phenyl carbamates are often used as "blocked isocyanates" precisely because they dissociate back to starting materials at high temperatures. If you heat the reaction to 110°C+ to "push" it, you effectively increase the rate of the reverse reaction (


).[1]
Corrective Action: 
  • Lower the Temperature: Drop to 60–75°C.

  • Increase Catalyst Load: Instead of heat, use a catalyst (e.g., DBTDL at 0.05 mol%) to lower the activation energy (

    
    ) of the forward reaction without shifting the equilibrium constant (
    
    
    
    ) unfavorably.[1]
  • Le Chatelier’s Principle: Use a slight excess (1.1 equiv) of the isocyanate (if volatile) or phenol to drive the equilibrium, rather than heat.[1]

Issue 2: "I see a new impurity peak appearing by HPLC after prolonged heating."

Diagnosis: Formation of Allophanates or Isocyanurates . Technical Explanation: Once the urethane (carbamate) is formed, the nitrogen atom still retains a proton (in secondary carbamates).[1] At temperatures >120°C, this proton becomes acidic enough to react with another molecule of isocyanate, forming an Allophanate .[1] This is an irreversible side reaction. Corrective Action:

  • Quench Early: Monitor NCO consumption via IR (2270 cm⁻¹). Stop heating immediately upon disappearance.

  • Avoid Basicity: If using amine catalysts (e.g., TEA, DABCO), they can promote allophanate formation if the temperature is uncontrolled.[1] Switch to a neutral organotin catalyst (DBTDL) if high T is required.

Issue 3: "The product precipitates, but the yield is low."

Diagnosis: Premature Crystallization or Diphenyl Urea formation .[1] Technical Explanation:

  • Scenario A (Urea): If the solid is high-melting (>230°C) and insoluble in hot ethanol, moisture entered your system. Isocyanates react with water to form amines, which instantly react with remaining isocyanate to form urea.[1] This is faster than the phenol reaction.[1]

  • Scenario B (Product): If the reaction temperature is too low (< 40°C), the product may crystallize out, coating the unreacted phenol and stopping the kinetics (heterogeneous stalling).[1] Corrective Action:

  • Solvent Selection: Use a solvent that dissolves the product at reflux but precipitates it at room temp (e.g., Toluene or dry EtOAc).[1]

  • Temperature Ramp: Start at 40°C to initiate, then ramp to 70°C to ensure solubility during the critical conversion phase.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Phenyl N-Phenylcarbamate (Standard Model). Target Temperature: 70°C ± 5°C.

ParameterSpecificationRationale
Stoichiometry 1.05 eq Isocyanate : 1.0 eq PhenolSlight excess of isocyanate drives completion; excess isocyanate is easier to remove (volatile/hydrolyzable) than phenol.
Catalyst DBTDL (0.01 – 0.05 mol%)Organotins are highly selective for the NCO-OH reaction over NCO-Water side reactions.
Solvent Anhydrous Toluene or DCMNon-nucleophilic. Toluene allows for higher T (reflux ~110°C) but must be controlled.
Atmosphere Dry Nitrogen/ArgonCritical. Moisture > 100 ppm will generate urea impurities.
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and internal thermometer.

  • Charge: Add Phenol (1.0 eq) and anhydrous Toluene (0.5 M concentration). Stir until dissolved.

  • Catalyst: Add Dibutyltin dilaurate (DBTDL) (0.02 mol%).

  • Addition (Exotherm Control): Add Phenyl Isocyanate (1.05 eq) dropwise via syringe/addition funnel at Room Temperature .

    • Note: The reaction is exothermic.[1][2] Do not let T exceed 45°C during addition.

  • Reaction Phase: Heat the oil bath to 70°C .

    • Checkpoint: Monitor reaction by FT-IR.[3][4] Look for the NCO peak at 2270 cm⁻¹ .[1][5]

  • Termination:

    • Once the NCO peak disappears (or stabilizes), remove heat.[1]

    • Self-Validation: If NCO peak remains stable for 30 mins but >0, add 0.1 eq more phenol or catalyst—do not increase T > 100°C.[1]

  • Workup: Cool to 0°C. The carbamate usually crystallizes. Filter and wash with cold hexanes.

Part 4: Catalyst & Temperature Selection Matrix

Use this table to select the correct temperature based on your available catalyst system.

Catalyst SystemRecommended T RangeReaction SpeedRisk Profile
Uncatalyzed 100°C – 120°CSlow (Hours)High. (Approaches dissociation temp; side reactions likely).
Tertiary Amine (TEA/DABCO) 50°C – 80°CModerateMedium. (Basic environment promotes allophanates if T spikes).[1]
Organotin (DBTDL/Sn(Oct)2) 25°C – 60°CFast (Minutes)Low. (Best balance of rate vs. reversibility).[1]
Dual (Amine + Tin) 20°C – 40°CVery FastLow. (Synergistic effect allows room temp synthesis).
Part 5: Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield / Impurities CheckIR Check IR Spectrum (2270 cm-1) Start->CheckIR NCO_Present NCO Peak Present (Incomplete Rxn) CheckIR->NCO_Present NCO_Absent NCO Peak Absent (Reaction Consumed) CheckIR->NCO_Absent TempCheck Reaction Temp? NCO_Present->TempCheck Action3 Diagnosis: Side Reactions (Urea/Allophanate) Action: Check Moisture/Stoichiometry NCO_Absent->Action3 HighTemp > 100°C TempCheck->HighTemp LowTemp < 50°C TempCheck->LowTemp Action1 Diagnosis: Thermal Reversal Action: Lower T, Add Catalyst HighTemp->Action1 Solubility Check Solubility: Is product precipitating? LowTemp->Solubility Action2 Diagnosis: Kinetic Stall Action: Increase T to 70°C or Switch Solvent Solubility->Action2 Yes Solubility->Action2 No (Slow Kinetics)

Figure 2: Decision tree for diagnosing yield issues based on IR monitoring and temperature data.

References
  • Delebecq, E., Pascault, J. P., Boutevin, B., & Ganachaud, F. (2013).[1] On the Mechanism of Isocyanate-Based Urethane Synthesis—A Review. Chemical Reviews, 113(1), 80-118.[1] [Link]

  • Wicks, Z. W. (1975).[1] Blocked isocyanates. Progress in Organic Coatings, 3(1), 73-99.[1] [Link]

  • Kothandaraman, H., & Nasar, A. S. (1993).[1] The thermal dissociation of phenol-blocked toluene diisocyanate crosslinkers.[3][5] Polymer, 34(3), 610-616.[1] [Link]

  • Rand, L., & Kay, E. L. (1960).[1] Reaction of Phenyl Isocyanate with Phenol.[1] Journal of Applied Polymer Science, 3(9), 369-370.[1] (Classic reference establishing the reversibility parameters).

Sources

Technical Support Center: Stability of Phenyl N-(cyclopropylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrolytic Stability & Handling at Physiological pH (7.4) Target Audience: Medicinal Chemists, Biochemists, and Pharmacology Leads Document ID: TSC-PCM-001

Executive Summary

Phenyl N-(cyclopropylmethyl)carbamate belongs to a class of reactive carbamates often utilized as covalent inhibitors for serine hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH). Unlike alkyl carbamates, which are generally stable at physiological pH, O-phenyl carbamates are inherently labile .

Users frequently encounter experimental artifacts—such as shifting IC50 values, rising UV baselines, or "disappearing" compounds in LC-MS—due to the spontaneous hydrolysis of the phenol leaving group. This guide provides the mechanistic grounding and troubleshooting protocols to distinguish between genuine enzymatic inhibition and chemical degradation.

Module 1: The Mechanism of Instability (The "Why")

To troubleshoot effectively, you must understand the degradation pathway. At pH 7.4, this molecule undergoes base-catalyzed hydrolysis. Unlike simple esters, N-monosubstituted phenyl carbamates often degrade via an E1cB-like elimination pathway involving an isocyanate intermediate, driven by the acidity of the N-H bond and the leaving group ability of the phenol.

Hydrolysis Pathway Diagram

HydrolysisMechanism Reactant Phenyl N-(cyclopropylmethyl)carbamate (Intact Prodrug/Inhibitor) Deprotonation N-H Deprotonation (Base Catalyzed) Reactant->Deprotonation pH > 7.0 Intermediate Isocyanate Intermediate (R-N=C=O) + Phenoxide Deprotonation->Intermediate Elimination of Phenol CarbamicAcid Carbamic Acid (Unstable) Intermediate->CarbamicAcid + H2O (Rapid) Products Cyclopropylmethylamine + CO2 + Phenol CarbamicAcid->Products Decarboxylation

[1] Key Mechanistic Insight: The O-phenyl group is a good leaving group (pKa of phenol ~10). In buffer, the hydroxide ion acts as a base to deprotonate the nitrogen. The resulting anion expels the phenoxide to form a reactive isocyanate, which is rapidly quenched by water to form the amine and CO2. This reaction is pH-dependent ; stability decreases significantly as pH rises from 6.0 to 8.0.

Module 2: Stability Profiling & Expectations

Do not assume this compound is stable during long incubations. Below is the comparative stability profile derived from structural analogs (e.g., URB series inhibitors).

Comparative Stability Table (pH 7.4, 37°C)
ParameterPhenyl N-alkylcarbamate (Target)Alkyl N-alkylcarbamate (Control)Implications for Assay
T½ (Half-life) 30 - 120 mins > 24 hoursAssay windows >1 hour risk significant compound loss.
Leaving Group Phenol (Good LG)Alkoxide (Poor LG)Phenol accumulation may interfere with UV detection.
Mechanism E1cB / Isocyanate

(Slow)
Phenyl analogs are irreversible "suicide" inhibitors; Alkyls are often reversible.
Buffer Sensitivity High (Tris/Phosphate)LowNucleophilic buffers (Tris) can accelerate degradation via aminolysis.

Critical Note: The cyclopropylmethyl group provides moderate steric shielding compared to a methyl group, potentially extending the half-life slightly, but it does not prevent the fundamental O-phenyl instability.

Module 3: Troubleshooting Experimental Anomalies

Use this decision tree to resolve common issues encountered during screening or kinetic studies.

Troubleshooting Logic Flow

Troubleshooting Start Observed Anomaly Issue1 Loss of Potency (IC50 shift) Start->Issue1 Issue2 Rising UV Baseline (270nm) Start->Issue2 Issue3 New Peak in LC-MS Start->Issue3 Action1 Check Pre-incubation Time. If >30 min, hydrolysis is likely. Issue1->Action1 Action2 Phenol Release. Phenol absorbs strongly at 270nm. Issue2->Action2 Action3 Check Mass. Is it [M-94]? (Loss of Phenol) Issue3->Action3

FAQ: Specific Scenarios

Q1: My compound precipitates in PBS. Is it solubility or stability?

  • Diagnosis: Likely stability.[1][2][3][4][5] The hydrolysis product, cyclopropylmethylamine, is highly soluble, but the release of phenol can sometimes cause solubility issues depending on concentration. However, if you see a precipitate immediately, it is solubility. If it appears over time, it is likely a degradation product or aggregation.

  • Fix: Run a rapid HPLC check. If the parent peak area decreases while a phenol peak appears, it is chemical instability.

Q2: Can I use Tris buffer?

  • Recommendation: Avoid if possible. Tris contains a primary amine. Phenyl carbamates can undergo aminolysis (nucleophilic attack by Tris) faster than hydrolysis, forming a Tris-urea adduct and releasing phenol.

  • Alternative: Use HEPES or Phosphate (PBS) to minimize background reactivity.

Q3: How do I store the stock solution?

  • Protocol: Store as 10-50 mM stock in 100% anhydrous DMSO at -20°C or -80°C.

  • Avoid: Alcohols (Methanol/Ethanol). Phenyl carbamates will undergo alcoholysis (transesterification) in protic solvents, converting your active O-phenyl carbamate into an inactive O-ethyl carbamate over time.

Module 4: Best Practice Protocols

Protocol A: Rapid Stability Validation (HPLC)

Before starting any enzymatic assay, validate the compound's integrity in your specific buffer.

  • Preparation: Prepare a 100 µM solution of Phenyl N-(cyclopropylmethyl)carbamate in your assay buffer (e.g., PBS, pH 7.4) containing 1% DMSO.

  • Incubation: Incubate at 37°C.

  • Sampling: Inject onto HPLC at t=0, 30, 60, and 120 minutes.

  • Detection: Monitor at 254 nm (phenyl ring) and 270-280 nm (phenol release).

  • Pass Criteria: >80% parent compound remaining at the end of your intended assay window.

Protocol B: Enzyme Inhibition Assay Setup

To mitigate hydrolysis during IC50 determination:

  • Order of Addition: Add the inhibitor LAST to the reaction mixture immediately before initiating the reaction with substrate, OR keep pre-incubation times strictly < 10 minutes.

  • Control: Run a "No Enzyme" control with the inhibitor to quantify spontaneous phenol release (background subtraction).

  • Correction: If the half-life is short (<60 min), calculate the apparent concentration at the midpoint of the assay rather than using the nominal starting concentration.

References

  • Vacondio, F., et al. (2010). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: Chemical and biological stability.[4][5][6] ChemMedChem.[5]

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. (Describes URB597 and phenyl carbamate analogs).

  • Williams, A., et al. (1972). Elimination-addition mechanism for the hydrolysis of carbamates. Journal of the Chemical Society, Perkin Transactions 2.

  • Lodola, A., et al. (2008). Transesterification of carbamate-based FAAH inhibitors in alcohols: a word of caution. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Phenyl N-(cyclopropylmethyl)carbamate Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide provides mechanistic insights, troubleshooting protocols, and validated methodologies for the synthesis of Phenyl N-(cyclopropylmethyl)carbamate. Synthesizing carbamates via phenyl chloroformate is a highly efficient route, but it is susceptible to specific side reactions that generate process impurities, such as symmetrical ureas and phenol[1].

As a Senior Application Scientist, my goal here is not just to give you a recipe, but to explain the causality behind the chemistry so you can engineer a self-validating, robust process.

Section 1: Mechanistic Pathway & Impurity Generation

To troubleshoot effectively, we must first understand the causality of impurity formation. The reaction between cyclopropylmethylamine and phenyl chloroformate proceeds via a tetrahedral intermediate. However, the resulting phenyl carbamate still possesses a relatively good leaving group (phenoxide). Under suboptimal conditions, a second equivalent of amine can nucleophilically attack the carbamate, yielding a symmetrical urea dimer[2].

Pathway A Cyclopropylmethylamine + Phenyl Chloroformate B Phenyl N-(cyclopropylmethyl) carbamate (Target) A->B TEA, DCM 0-5°C D Phenol (By-product) A->D Trace H2O Hydrolysis C 1,3-bis(cyclopropylmethyl)urea (Urea Impurity) B->C Excess Amine Nucleophilic Attack B->D Leaving Group Displacement

Reaction pathways showing target carbamate and common urea/phenol impurities.

Section 2: Troubleshooting FAQs

Q1: Why am I seeing a high concentration of 1,3-bis(cyclopropylmethyl)urea (dimer impurity) in my final product? Causality: Phenyl chloroformate is highly reactive, but the resulting phenyl carbamate is also susceptible to nucleophilic acyl substitution. If cyclopropylmethylamine is present in localized excess or if the reaction temperature exceeds 10 °C, the amine will attack the carbonyl carbon of the newly formed carbamate. This displaces phenol and forms the highly stable symmetrical urea (1,3-bis(cyclopropylmethyl)urea)[2][3]. Solution: Implement inverse addition . Instead of adding phenyl chloroformate to the amine, add the amine slowly dropwise to a cooled (0–5 °C) solution of phenyl chloroformate and base. This ensures the chloroformate is always in excess relative to the unreacted amine, kinetically favoring carbamate formation over urea formation.

Q2: How do I minimize phenol retention during the isolation phase? Causality: Phenol is generated both as a stoichiometric byproduct of urea formation and through the trace hydrolysis of phenyl chloroformate. Due to its high boiling point (181.7 °C) and strong affinity for organic solvents like dichloromethane (DCM) or ethyl acetate, it cannot be effectively removed by simple rotary evaporation. Solution: Utilize a pH-driven phase separation. Wash the organic layer with cold 1M NaOH or 5% K2CO3. This deprotonates the phenol (pKa ~9.95) into water-soluble sodium phenoxide, driving it entirely into the aqueous phase while the neutral carbamate remains in the organic layer.

Q3: What causes incomplete conversion of cyclopropylmethylamine despite using an excess of phenyl chloroformate? Causality: The reaction generates one equivalent of hydrochloric acid (HCl). If the organic base (e.g., Triethylamine, TEA) is insufficient or poorly mixed, the unreacted cyclopropylmethylamine will act as the acid scavenger, forming cyclopropylmethylamine hydrochloride. This protonated salt is non-nucleophilic, abruptly halting the reaction[1]. Solution: Ensure a minimum of 1.2 to 1.5 equivalents of TEA. Verify the anhydrous nature of your solvent, as water will consume phenyl chloroformate to form phenol and CO2, effectively altering your stoichiometric ratios.

TroubleshootingLogic Start Impurity Detected (HPLC/LC-MS) IsUrea High-mass Dimer Peak? (Symmetrical Urea) Start->IsUrea IsPhenol Low-mass Peak? (Phenol) Start->IsPhenol UreaRoot Root Cause: Amine attacks carbamate IsUrea->UreaRoot Yes PhenolRoot Root Cause: Hydrolysis / Displacement IsPhenol->PhenolRoot Yes UreaFix Action: Inverse addition & maintain 0-5°C UreaRoot->UreaFix PhenolFix Action: 1M NaOH wash & dry solvents PhenolRoot->PhenolFix

Troubleshooting logic tree for identifying and resolving carbamate synthesis impurities.

Section 3: Quantitative Impurity Profiling

To ensure regulatory compliance (e.g., ICH Q3A guidelines), it is critical to track these impurities using High-Performance Liquid Chromatography (HPLC). Below is a standardized profiling table for this synthesis.

ImpurityRRT (Relative Retention Time)Acceptable LimitPrimary CauseValidated Removal Strategy
1,3-bis(cyclopropylmethyl)urea ~1.45< 0.15%Excess amine / High tempRecrystallization from Heptane/EtOAc
Phenol ~0.65< 0.50%Hydrolysis / Urea formationBasic aqueous wash (pH > 10)
Cyclopropylmethylamine ~0.30< 0.10%Incomplete reaction (Low Base)Acidic aqueous wash (pH < 3)
Diphenyl carbonate ~1.80< 0.10%Reagent degradationSilica gel filtration

Section 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes an in-process control (IPC) step to verify causality and ensure the reaction proceeds without runaway impurity generation.

Step 1: Anhydrous Preparation & Setup

  • Flame-dry a 250 mL round-bottom flask under an argon/nitrogen atmosphere.

  • Charge the flask with Phenyl chloroformate (1.1 eq, 11 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

  • Cool the reaction mixture to 0–5 °C using an ice-water bath. Self-Validation Check: Add an aliquot of the DCM to a Karl Fischer titrator. Moisture must be < 0.05% to prevent baseline phenol formation.

Step 2: Inverse Addition (Kinetic Control)

  • In a separate dropping funnel, prepare a solution of Cyclopropylmethylamine (1.0 eq, 10 mmol) and Triethylamine (TEA, 1.5 eq, 15 mmol) in anhydrous DCM (20 mL).

  • Add the amine/base solution dropwise to the chloroformate solution over 30 minutes. Maintain the internal temperature strictly below 5 °C. Causality Note: This inverse addition ensures phenyl chloroformate is always in excess, preventing the newly formed carbamate from reacting with unreacted amine to form the urea dimer[3].

Step 3: Reaction Monitoring (IPC)

  • After complete addition, stir the reaction at 0–5 °C for 1 hour, then allow it to slowly warm to room temperature (20 °C) for an additional 2 hours.

  • Perform TLC (Hexanes:EtOAc 7:3) or LC-MS. Self-Validation Check: The reaction is complete when the cyclopropylmethylamine spot (ninhydrin stain active) disappears. If a high-Rf spot (urea) appears, the addition rate was too fast or localized heating occurred.

Step 4: Quenching and Phase Separation

  • Quench the reaction by adding 30 mL of cold 1M HCl to neutralize excess TEA and extract any unreacted amine. Separate the organic layer.

  • Wash the organic layer with 30 mL of cold 1M NaOH. Causality Note: The NaOH wash selectively converts byproduct phenol into water-soluble sodium phenoxide.

  • Wash the organic layer with 30 mL of brine, dry over anhydrous Na2SO4, and filter.

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C).

  • If the urea impurity is detected (>0.15%), recrystallize the crude product from a mixture of Heptane and Ethyl Acetate (8:2). The symmetrical urea is significantly less soluble in non-polar solvents and will precipitate out, allowing it to be filtered off[3].

References

  • Deepak Panmand et al., "Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance", Journal of Chemical and Pharmaceutical Research, 2015.
  • "Identification, Synthesis and Characterization of Principle Process Related Impurities in Isoproturon", International Journal of Innovation in Science and Mathematics, 2015.
  • "Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues", Thieme Connect.

Sources

Validation & Comparative

A Comparative Guide to the ¹H-NMR Interpretation of Phenyl N-(cyclopropylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is a cornerstone of robust research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as an indispensable tool for this purpose, offering detailed insights into the molecular framework of a compound.[1][2][3] This guide provides an in-depth analysis and interpretation of the ¹H-NMR spectrum of Phenyl N-(cyclopropylmethyl)carbamate, a molecule of interest for its potential applications stemming from its unique carbamate and cyclopropylmethyl functionalities.

This document moves beyond a mere recitation of spectral data. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering a comparative analysis with structurally related carbamates. By understanding the subtle yet significant differences in their respective ¹H-NMR spectra, we can gain a deeper appreciation for the structure-property relationships that govern their chemical behavior. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Interpreting the ¹H-NMR Spectrum of Phenyl N-(cyclopropylmethyl)carbamate

While an experimentally acquired spectrum for Phenyl N-(cyclopropylmethyl)carbamate is not publicly available, a reliable prediction of its ¹H-NMR spectrum can be constructed based on the well-understood chemical shift ranges of its constituent functional groups and data from analogous structures.[4][5] The expected spectrum in a standard deuterated solvent like chloroform-d (CDCl₃) would feature distinct signals corresponding to the protons of the phenyl ring, the carbamate N-H, the methylene bridge, and the unique cyclopropylmethyl moiety.

Below is a detailed breakdown of the predicted ¹H-NMR signals for Phenyl N-(cyclopropylmethyl)carbamate.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Phenyl Protons (H-Ar)7.40 - 7.10Multiplet (m)5HAromatic protons typically resonate in this downfield region due to the deshielding effect of the ring current. The substitution pattern will lead to a complex multiplet.
Carbamate Proton (N-H)~5.30Broad Singlet (br s)1HThe chemical shift of N-H protons can vary depending on concentration and solvent. It often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
Methylene Protons (-CH₂-)~3.20Doublet (d)2HThese protons are adjacent to the nitrogen and the cyclopropyl group. They are expected to be a doublet due to coupling with the single methine proton of the cyclopropyl group.
Cyclopropyl Methine Proton (-CH-)~1.10Multiplet (m)1HThis proton is coupled to the adjacent methylene protons and the four cyclopropyl ring protons, resulting in a complex multiplet.
Cyclopropyl Methylene Protons (-CH₂-)0.60 - 0.30Multiplet (m)4HThe protons on the cyclopropyl ring are highly shielded and appear in the upfield region of the spectrum. Their diastereotopic nature and coupling to each other and the methine proton will result in a complex multiplet.

Comparative Spectral Analysis: Highlighting Structural Nuances

To contextualize the predicted spectrum of Phenyl N-(cyclopropylmethyl)carbamate, it is instructive to compare it with the experimentally determined ¹H-NMR data of other carbamates. This comparative approach underscores how minor structural modifications can lead to discernible spectral changes.

Compound Alkyl/Aryl Group Protons (δ, ppm) Carbamate N-H (δ, ppm) Key Differentiating Features
Phenyl N-(cyclopropylmethyl)carbamate (Predicted) Phenyl: 7.40-7.10 (m, 5H)Cyclopropylmethyl: ~3.20 (d, 2H), ~1.10 (m, 1H), 0.60-0.30 (m, 4H)~5.30 (br s)Presence of highly shielded cyclopropyl protons in the upfield region (0.3-1.1 ppm).
Benzyl Carbamate [6]Phenyl: 7.56-7.39 (m, 5H)Methylene: 5.11 (s, 2H)4.91 (br s)A sharp singlet for the benzylic methylene protons around 5.11 ppm.
Isopropyl Carbamate [7]Methine: 4.90 (septet, 1H)Methyl: 1.24 (d, 6H)5.00 (br s)A characteristic septet and doublet pattern for the isopropyl group.
Phenyl Carbamate [6]Phenyl: 7.32-7.06 (m, 5H)5.05 (br s)Lacks signals from an N-alkyl group, simplifying the spectrum.

This comparison clearly illustrates the diagnostic power of ¹H-NMR. The unique upfield signals of the cyclopropyl group in Phenyl N-(cyclopropylmethyl)carbamate serve as a definitive fingerprint, readily distinguishing it from carbamates with benzylic or isopropyl substituents.

Experimental Protocol for ¹H-NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹H-NMR spectra, adherence to a standardized experimental protocol is paramount. The following section details a robust methodology for sample preparation and data acquisition.

I. Sample Preparation
  • Material Weighing: Accurately weigh 5-25 mg of the carbamate sample into a clean, dry vial.[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[9][10]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Vortexing: Gently vortex the sample to ensure complete dissolution. Visually inspect for any suspended particles.

  • Filtration (if necessary): If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[9] This step is critical to avoid spectral line broadening.

  • Transfer to NMR Tube: Carefully transfer the clear solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Typically, the deuterated solvent contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[11] If not, a small quantity can be added, or the residual solvent peak can be used as a secondary reference.

  • Labeling: Clearly label the NMR tube with the sample identification.

II. Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp spectral lines.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H-NMR experiment.[12]

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.

    • Number of Scans (NS): For a sufficient sample concentration, 8 to 16 scans are usually adequate.

    • Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient for qualitative analysis.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.

  • Data Acquisition: Initiate the data acquisition.

III. Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.[13]

  • Peak Picking: Identify the chemical shift of each peak in the spectrum.

Visualizing Molecular Structure and ¹H-NMR Assignments

To aid in the conceptualization of the molecular structure and the corresponding proton environments, the following diagrams are provided.

Caption: Molecular structure of Phenyl N-(cyclopropylmethyl)carbamate.

G cluster_downfield Downfield (Deshielded) cluster_midfield Mid-Field cluster_upfield Upfield (Shielded) Aromatic Phenyl Protons (δ 7.40-7.10) NH Carbamate N-H (δ ~5.30) CH2_bridge Methylene Protons (δ ~3.20) CH_cyclopropyl Cyclopropyl Methine (δ ~1.10) CH2_cyclopropyl Cyclopropyl Methylenes (δ 0.60-0.30)

Caption: Predicted ¹H-NMR chemical shift regions for Phenyl N-(cyclopropylmethyl)carbamate.

References

  • Principles of 1H NMR Spectroscopy. (n.d.). Scribd. Retrieved March 3, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Arizona. Retrieved March 3, 2026, from [Link]

  • Supporting Information. (2020). Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]

  • How to Get a Good 1H NMR Spectrum. (2026). University of Rochester. Retrieved March 3, 2026, from [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. Retrieved March 3, 2026, from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved March 3, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved March 3, 2026, from [Link]

  • NMR sample preparation. (n.d.). University of Geneva. Retrieved March 3, 2026, from [Link]

  • Optimized Default 1H Parameters. (2020, April 13). University of Wisconsin-Madison. Retrieved March 3, 2026, from [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014, November 15). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved March 3, 2026, from [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved March 3, 2026, from [Link]

  • NMR Spectrum Acquisition. (n.d.). University of Colorado Boulder. Retrieved March 3, 2026, from [Link]

  • ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved March 3, 2026, from [Link]

  • ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). ePathshala. Retrieved March 3, 2026, from [Link]

  • NMR Spectroscopy – ¹H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved March 3, 2026, from [Link]

Sources

Comparative 13C-NMR Analysis: Cyclopropylmethyl vs. Linear Alkyl Carbamates in Structural Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the cyclopropylmethyl (CPM) group in medicinal chemistry. The CPM moiety is a privileged structural motif used to restrict conformational flexibility, enhance metabolic stability, and modulate lipophilicity. When designing prodrugs or peptide isosteres, CPM carbamates are often preferred over standard linear alkyl carbamates.

However, validating these structures requires a deep understanding of their nuclear magnetic resonance (NMR) profiles. The cyclopropyl ring induces profound and highly specific electronic effects that drastically alter local carbon chemical shifts. This guide objectively compares the 13C-NMR performance of CPM carbamates against linear alkyl alternatives, providing mechanistic insights and a self-validating experimental protocol for accurate structural elucidation.

Mechanistic Insights: The Causality of Chemical Shifts

Understanding why the cyclopropyl group alters chemical shifts is critical for accurate spectral interpretation. The shifts are governed by two competing electronic phenomena:

  • Diamagnetic Ring Current Shielding (Upfield Shift): The cyclopropyl ring is highly strained. To minimize this strain, the C-C bonding orbitals bend outward (forming "banana bonds" or Walsh orbitals), which increases their

    
    -character. The delocalized electrons within these strained bonds sustain a strong diamagnetic ring current when exposed to an external magnetic field. This magnetic anisotropy creates a localized shielding cone, pushing the 
    
    
    
    C signals of the cyclopropyl ring carbons highly upfield (typically between 0 and 15 ppm), far lower than standard
    
    
    alkyl carbons [1].
  • Inductive Deshielding via

    
    -Character (Downfield Shift):  Because the internal ring bonds possess high 
    
    
    
    -character, the exocyclic bonds (such as the bond connecting the ring to the adjacent N-CH
    
    
    group) must compensate with increased
    
    
    -character. This makes the cyclopropyl group more electronegative than a standard alkyl chain. This inductive electron-withdrawing effect deshields the adjacent
    
    
    -carbon (N-CH
    
    
    ), shifting it slightly downfield compared to a linear alkyl equivalent.
  • Carbamate Core Insulation: The nitrogen atom's lone pair dominates the resonance contribution to the carbamate carbonyl. Consequently, the carbonyl carbon is electronically insulated from the cyclopropyl group's inductive effects, maintaining a highly stable and predictable chemical shift (~156 ppm).

Comparative 13C-NMR Data Analysis

To demonstrate these effects, we compare the empirical


C-NMR chemical shifts of a CPM carbamate (Benzyl cyclopropylmethylcarbamate) against a linear alkyl alternative (Benzyl 3-phenylpropylcarbamate) [1].
Carbon PositionCyclopropylmethyl Carbamate (ppm)3-Phenylpropyl Carbamate (ppm)Shift Difference (

ppm)
Mechanistic Driver
Carbamate C=O 156.4156.40.0Insulated by Nitrogen lone pair
Benzyl O-CH

66.566.6-0.1Distal to substitution site
N-CH

(

-carbon)
45.940.7+5.2 (Downfield)Inductive deshielding (high

-character)
Alkyl CH / CH

(

)
11.0 (CH)33.0 (CH

)
-22.0 (Upfield)Diamagnetic ring current shielding
Alkyl CH

(

)
3.2 (CH

)
31.6 (CH

)
-28.4 (Upfield)Diamagnetic ring current shielding

Data sourced from structural characterizations published by the Royal Society of Chemistry.

Self-Validating Experimental Protocol for 13C-NMR Acquisition

To ensure absolute confidence in these subtle shift differences, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees high-resolution, artifact-free spectra.

Step 1: Sample Preparation and Internal Calibration

  • Action: Dissolve 25–30 mg of the purified carbamate in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.
    
  • Causality: The high concentration is required due to the low natural abundance of

    
    C (1.1%). The TMS acts as an absolute 0.0 ppm benchmark, which is critical because the cyclopropyl CH
    
    
    
    signals (e.g., 3.2 ppm) appear unusually close to the baseline noise and TMS reference.

Step 2: Spectrometer Configuration

  • Action: Acquire the spectrum at 100 MHz (on a 400 MHz

    
    H magnet) using a standard proton-decoupled sequence (e.g., zgpg30). Set the relaxation delay (
    
    
    
    ) to
    
    
    seconds.
  • Causality: The quaternary carbamate carbonyl lacks attached protons, meaning it cannot undergo efficient dipole-dipole relaxation. A sufficient

    
     delay ensures this carbon fully relaxes between pulses, preventing signal attenuation and ensuring the critical ~156 ppm peak is clearly resolved.
    

Step 3: Data Processing and Validation

  • Action: Apply a 1.0 Hz exponential line broadening (LB) window function before Fourier Transformation. Phase the spectrum manually. Calibrate the central peak of the CDCl

    
     triplet to exactly 77.0 ppm.
    
  • Causality: The 1.0 Hz LB enhances the signal-to-noise ratio without compromising the resolution of the sharp alkyl peaks. Calibrating to the solvent lock provides a secondary internal validation against the TMS peak, guaranteeing absolute shift accuracy.

Workflow Visualization

NMR_Validation_Workflow A 1. Sample Preparation (CPM Carbamate in CDCl3 + TMS) B 2. 13C-NMR Acquisition (100 MHz, D1 ≥ 2.0s) A->B Transfer to Magnet C 3. Data Processing (1.0 Hz LB, Fourier Transform) B->C FID Signal D 4. Internal Calibration (CDCl3 to 77.0 ppm, TMS to 0 ppm) C->D Phase & Baseline E 5. Structural Validation (Confirm C=O at ~156, Ring at ~3-11) D->E Shift Analysis

Fig 1. Self-validating 13C-NMR workflow for cyclopropylmethyl carbamate structural elucidation.

References

  • P. Ghorai et al., "Supporting Information - I: Experimental Procedures and Characterization," Chemical Communications, The Royal Society of Chemistry (2012).

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Phenyl N-(cyclopropylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of organic molecules. Its ability to provide a veritable molecular fingerprint through controlled fragmentation is paramount in fields ranging from drug discovery to materials science. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Phenyl N-(cyclopropylmethyl)carbamate. As no direct experimental spectrum is readily available in public databases, this guide will leverage established fragmentation principles and comparative data from structurally analogous compounds to construct a reliable predictive model. This approach not only illuminates the expected fragmentation pathways of the target molecule but also serves as a practical framework for interpreting the mass spectra of related carbamate derivatives.

The Fundamental Principles of Electron Ionization Mass Spectrometry

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule. This process begins with the bombardment of the gaseous sample with high-energy electrons (typically 70 eV). This interaction ejects an electron from the molecule, generating a radical cation known as the molecular ion (M•+). The M•+ peak in the mass spectrum is crucial as it reveals the molecular weight of the compound.

However, the excess energy deposited during ionization often leads to the fragmentation of the molecular ion into smaller, charged fragments and neutral radicals. Only the charged fragments are detected and plotted according to their mass-to-charge ratio (m/z), creating a unique fragmentation pattern that is characteristic of the molecule's structure. The most abundant fragment ion in the spectrum is designated as the base peak and is assigned a relative intensity of 100%.

The fragmentation process is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. Bonds that are weaker or that lead to the formation of stable carbocations or resonance-stabilized ions are more likely to cleave.

Predicted Fragmentation Pathway of Phenyl N-(cyclopropylmethyl)carbamate

The structure of Phenyl N-(cyclopropylmethyl)carbamate contains several key functional groups that will dictate its fragmentation behavior: a phenyl ring, a carbamate linkage, and a cyclopropylmethyl group. The molecular weight of this compound is 191.23 g/mol , so we anticipate the molecular ion peak (M•+) to appear at m/z 191.

The proposed fragmentation pathway is initiated by the ionization of one of the lone pair electrons on the oxygen or nitrogen atoms of the carbamate group. The primary fragmentation events are expected to be alpha-cleavages and rearrangements.

fragmentation_pathway M Phenyl N-(cyclopropylmethyl)carbamate (M•+, m/z 191) F1 [C7H7NO2]•+ m/z 137 M->F1 - C4H6 F2 [C4H7]+ m/z 55 M->F2 - C7H6NO2• F3 [C6H5O]+ m/z 93 M->F3 - C4H8N• F4 [C4H7NCO]+ m/z 96 M->F4 - C6H5O• F5 [C6H5OH]•+ m/z 94 M->F5 Rearrangement & - C4H6N• F8 [C6H5]+ m/z 77 F1->F8 - CONH2 F7 [C3H5]+ m/z 41 F2->F7 - CH2 F6 [C4H8N]+ m/z 70 F4->F6 - CO

Figure 1. Predicted major fragmentation pathways for Phenyl N-(cyclopropylmethyl)carbamate.

Key Predicted Fragmentation Steps:

  • Formation of the Phenyl Carbamate Radical Cation (m/z 137): A likely fragmentation involves the cleavage of the bond between the nitrogen and the cyclopropylmethyl group, with the charge retained on the larger, more stable phenyl carbamate fragment. This would result in a peak at m/z 137.

  • Formation of the Cyclopropylmethyl Cation (m/z 55): The alternative cleavage of the N-cyclopropylmethyl bond would generate the cyclopropylmethyl cation at m/z 55. This ion can further lose ethylene to form the allyl cation at m/z 41.

  • Formation of the Phenoxy Cation (m/z 93): Cleavage of the O-C(O) bond would lead to the formation of the phenoxy cation at m/z 93.

  • McLafferty-type Rearrangement: A rearrangement involving the transfer of a hydrogen atom from the cyclopropylmethyl group to the carbonyl oxygen, followed by cleavage, could lead to the formation of a phenol radical cation at m/z 94.

  • Formation of the Phenyl Cation (m/z 77): The phenyl carbamate fragment (m/z 137) could further fragment by losing the carbamoyl group to yield the phenyl cation at m/z 77.

  • Formation of the [C4H8N]+ ion (m/z 70): The fragment at m/z 96, formed by the loss of the phenoxy radical, could subsequently lose carbon monoxide to produce an ion at m/z 70.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation pattern, we will compare it with the known mass spectra of structurally related compounds.

Phenyl N-Alkylcarbamates

The mass spectra of Phenyl N-ethylcarbamate and Phenyl N-propylcarbamate provide excellent models for the fragmentation of the phenylcarbamate moiety.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
Phenyl N-ethylcarbamate 165121 ([C6H5NHCO]+), 93 ([C6H5O]+), 77 ([C6H5]+)
Phenyl N-propylcarbamate 179135 ([C6H5NHCO]+), 93 ([C6H5O]+), 77 ([C6H5]+)

The fragmentation of these N-alkyl phenylcarbamates consistently shows the formation of a phenoxy cation (m/z 93) and a phenyl cation (m/z 77). This strongly supports our prediction of these ions in the fragmentation of Phenyl N-(cyclopropylmethyl)carbamate. The ion corresponding to the loss of the alkyl group from the nitrogen is also a prominent feature.

Cyclopropylmethyl-Containing Compounds

The fragmentation of compounds containing a cyclopropylmethyl group offers insight into the behavior of this moiety.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
Cyclopropylmethanol 7257 ([M-CH3]+), 55 ([C4H7]+), 41 ([C3H5]+)
Cyclopropylmethylamine 7156 ([M-CH3]+), 55 ([C4H6N]+), 41 ([C3H5]+)

The mass spectrum of cyclopropylmethanol shows a significant peak at m/z 55, corresponding to the cyclopropylmethyl cation, and a peak at m/z 41, likely the allyl cation formed through rearrangement and loss of a hydrogen molecule. Similarly, cyclopropylmethylamine exhibits fragmentation leading to ions at m/z 56 and 41. This data reinforces the prediction of a significant peak at m/z 55 and a subsequent fragment at m/z 41 in the spectrum of Phenyl N-(cyclopropylmethyl)carbamate.

Experimental Protocol for Mass Spectrum Acquisition

For researchers seeking to acquire an experimental mass spectrum of Phenyl N-(cyclopropylmethyl)carbamate, the following protocol using a standard gas chromatography-mass spectrometry (GC-MS) system with an EI source is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Scientific ISQ, or equivalent)

  • Electron Ionization (EI) source

  • Quadrupole mass analyzer

GC Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL (splitless or split injection, depending on sample concentration)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Dissolve a small amount of Phenyl N-(cyclopropylmethyl)carbamate in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dissolve Phenyl N-(cyclopropylmethyl)carbamate in volatile solvent (e.g., DCM) Inject Inject 1 µL into GC Prep->Inject Separate Separation on HP-5ms column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Analyze Interpret Mass Spectrum (Compare with predictions) Detect->Analyze

Figure 2. Experimental workflow for acquiring the mass spectrum of Phenyl N-(cyclopropylmethyl)carbamate.

Conclusion

While an experimental mass spectrum for Phenyl N-(cyclopropylmethyl)carbamate is not publicly available, a detailed and reliable fragmentation pattern can be predicted through the application of fundamental mass spectrometry principles and comparative analysis of structurally similar compounds. The key predicted fragments include ions at m/z 137, 94, 93, 77, 70, 55, and 41. This guide provides a robust framework for the identification and structural confirmation of Phenyl N-(cyclopropylmethyl)carbamate and serves as a valuable resource for researchers working with novel carbamate derivatives. The provided experimental protocol offers a standardized method for obtaining high-quality mass spectral data, which is essential for unambiguous compound characterization.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Mass Spectrometry of Phenyl Carbamates. While a specific paper on the target molecule is unavailable, general principles are discussed in various organic mass spectrometry textbooks and review articles.
  • Fragmentation of Cyclopropyl-containing compounds.

IR Spectrum Analysis of Carbamate Carbonyl Stretch: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectrum Analysis of Carbamate Carbonyl Stretch Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The carbamate (urethane) moiety (


) is a critical pharmacophore in drug development, serving as a stable surrogate for hydrolytically unstable esters and amides. However, its infrared (IR) spectral characterization presents a unique diagnostic challenge: the carbamate carbonyl stretch (

) frequently overlaps with esters and amides.

This guide provides a technical comparison of the carbamate signal against its structural analogs and evaluates the performance of Attenuated Total Reflectance (ATR) versus Transmission FTIR for accurate detection. It establishes a self-validating protocol for distinguishing the carbamate "fingerprint" in complex molecular environments.

The Diagnostic Challenge: Spectral Overlap

The carbamate carbonyl is electronically unique. It bridges the gap between the electron-donating nitrogen of an amide and the electronegative oxygen of an ester.

  • Inductive Effect: The alkoxy oxygen withdraws electron density (

    
    -bond), strengthening the C=O bond and increasing frequency (like an ester).
    
  • Resonance Effect: The nitrogen lone pair donates density (

    
    -bond), weakening the C=O bond and decreasing frequency (like an amide).
    

The net result is a "hybrid" frequency that sits dangerously close to both esters and amides, often leading to misassignment in prodrug synthesis.

Comparative Spectral Analysis

To accurately assign a carbamate, one must look beyond the carbonyl peak and analyze the coupled signals (N-H stretch, C-N stretch). The following table compares the carbamate signature against its primary interferences.

Table 1: Comparative IR Frequencies of Carbonyl Analogs

Functional Group

Frequency (

)
Key Distinguishing FeatureElectronic Driver
Carbamate 1690 – 1760 N-H Stretch (

) + C-O Stretch (

)
Balanced Induction/Resonance
Ester 1735 – 1750No N-H Stretch ; Strong C-O-C bandsInductive effect dominates
Amide (1°/2°) 1630 – 1690 (Amide I)Amide II band (

); Strong N-H
Resonance effect dominates
Urea 1620 – 1690Lower frequency than carbamate; 2x Nitrogen resonanceStrong Resonance (2 donors)
Carbonate 1740 – 1780No N-H; Doublet commonStrong Inductive (2 oxygens)
Decision Logic for Signal Assignment

The following decision tree provides a logic flow for distinguishing these groups in an unknown sample.

CarbamateLogic Start Strong Peak 1650-1760 cm⁻¹? CheckNH Check 3200-3450 cm⁻¹ (N-H Stretch present?) Start->CheckNH Yes CheckFreq Check C=O Frequency CheckNH->CheckFreq No (No N-H) CheckAmideII Check 1500-1600 cm⁻¹ (Amide II Band?) CheckNH->CheckAmideII Yes (N-H Present) Ester Likely ESTER (1735-1750) CheckFreq->Ester >1735 Carbamate Likely CARBAMATE (1690-1760) CheckFreq->Carbamate Tertiary Carbamate (Rare, check C-N) Amide Likely AMIDE (1630-1690) CheckAmideII->Amide Strong Band CheckAmideII->Carbamate Weak/Absent Freq >1690 Urea Likely UREA (<1690) CheckAmideII->Urea Strong Band Freq <1690

Figure 1: Logical decision tree for distinguishing carbamate carbonyls from structural analogs based on secondary spectral features.

Mechanistic Insights: The "Doublet" Phenomenon

Researchers often observe a split peak (doublet) in the carbamate carbonyl region, causing confusion with anhydrides. This is rarely due to impurities but rather two specific phenomena:

  • Rotational Isomerism (Rotamers): Unlike amides, the C-N rotation barrier in carbamates is lower (

    
    ). In secondary carbamates, cis (syn) and trans (anti) conformers coexist in solution. The cis conformer (C=O and N-H on the same side) typically absorbs at a slightly different frequency than the trans conformer due to dipole alignment.
    
  • Hydrogen Bonding Association: In solid-state or concentrated solutions, carbamates form intermolecular hydrogen bonds (

    
    ).
    
    • Free Carbonyl: Higher frequency (

      
      ).
      
    • Associated (H-bonded) Carbonyl: Lower frequency (

      
      ).
      
    • Diagnostic Check: Dilute the sample in a non-polar solvent (e.g.,

      
       or 
      
      
      
      ). If the lower frequency peak disappears and the higher one grows, the doublet was caused by H-bonding aggregation.
Methodological Comparison: ATR vs. Transmission

The choice of sampling technique significantly alters the observed wavenumber.

Table 2: Performance Comparison of IR Techniques for Carbamates

FeatureATR (Attenuated Total Reflectance)Transmission (KBr Pellet / Solution Cell)
Peak Position Shifts Lower (

)
due to refractive index dispersion.
True frequency (closest to theoretical).
Sample Prep Minimal (Direct solid/liquid contact).High (Grinding, pressing, or dissolving).
Sensitivity Lower pathlength (

); poorer for trace analysis.
Adjustable pathlength; high sensitivity.
H-Bonding Preserves solid-state H-bonding network.Solution Cell: Breaks H-bonds (allows monomer analysis). KBr: May induce pressure-based shifts.
Best For... Routine QC, rapid identification of solids.Quantitative analysis, mechanistic studies (H-bonding).

Critical Note: When comparing your experimental data to literature values, verify the method used. A carbamate at


 in KBr might appear at 

in ATR.
Experimental Protocol: Carbamate Validation

Objective: Confirm the formation of a carbamate prodrug and rule out unreacted isocyanate or amide byproducts.

Step-by-Step Workflow
  • Blank Correction: Collect background spectrum of the clean ATR crystal or solvent cell.

  • Acquisition (Solid State):

    • Place 5-10 mg of sample on the Diamond ATR crystal.

    • Apply high pressure to ensure contact.

    • Target: Look for C=O at

      
      .
      
  • Validation (Solution State - Optional but Recommended):

    • Dissolve sample in

      
       or 
      
      
      
      (10 mg/mL).
    • Use a liquid transmission cell (CaF2 windows).

    • Target: C=O should shift up to

      
       (breaking H-bonds).
      
  • Differentiation Check:

    • Isocyanate residue: Look for a sharp, strong peak at

      
       (unreacted starting material).
      
    • Amide byproduct: Look for Amide II band at

      
      .
      

Workflow cluster_ATR Rapid ID (ATR) cluster_Trans Mechanistic ID (Solution) Sample Unknown Sample Method Select Method Sample->Method ATR_Scan Solid State Scan Method->ATR_Scan Sol_Prep Dissolve in CHCl₃ Method->Sol_Prep ATR_Res Result: 1690-1720 cm⁻¹ (H-Bonded) ATR_Scan->ATR_Res Compare Confirm Carbamate (Shift confirms H-bond nature) ATR_Res->Compare Shift? Sol_Scan Liquid Cell Scan Sol_Prep->Sol_Scan Sol_Res Result: 1740-1760 cm⁻¹ (Free Monomer) Sol_Scan->Sol_Res Sol_Res->Compare Shift?

Figure 2: Experimental workflow for validating carbamate identity using solvent-shift logic.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group frequencies).
  • NIST Chemistry WebBook. Infrared Spectra of Ethyl Carbamate (Urethane). National Institute of Standards and Technology. [Link]

  • Specac Application Notes. FTIR: Transmission vs ATR Spectroscopy.[Link]

  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press. (Source for Fermi resonance and rotamer data in carbonyls).[1]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.[Link]

Sources

HPLC Retention Time Guide: Phenyl N-(cyclopropylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Method Development & Optimization Framework

Executive Summary

Phenyl N-(cyclopropylmethyl)carbamate (CAS: 66849-70-5) is a hydrophobic carbamate structurally related to N-methyl carbamate pesticides but distinguished by the bulkier cyclopropylmethyl N-substituent. Accurate HPLC quantification is critical due to its susceptibility to hydrolysis, yielding phenol as a primary degradation product.

This guide compares the chromatographic performance of this compound using two distinct stationary phase chemistries: the industry-standard C18 (Octadecyl) and the selectivity-enhanced Phenyl-Hexyl . While C18 provides robust hydrophobic retention, Phenyl-Hexyl offers superior resolution of the target analyte from aromatic impurities (phenol) via


 interactions.[1]
Quick Reference Data
ParameterValue / Descriptor
Target Analyte Phenyl N-(cyclopropylmethyl)carbamate
Primary Impurity Phenol (Hydrolysis product)
Detection Mode UV (210 nm for carbamate; 254 nm for phenyl) or MS (ESI+)
Predicted LogP ~2.5 – 2.8 (Moderate Hydrophobicity)
Elution Order Phenol (

min)

Target Analyte (

min)

Comparative Analysis: Stationary Phase Performance

The choice of column chemistry significantly alters the retention time (


) and resolution (

) of Phenyl N-(cyclopropylmethyl)carbamate.
Alternative 1: C18 (Octadecyl) – The Hydrophobic Standard
  • Mechanism: Relies purely on hydrophobic partitioning (Van der Waals forces) between the analyte's aliphatic regions and the C18 ligands.

  • Performance:

    • Retention: Strong. The cyclopropyl group adds significant hydrophobicity compared to standard N-methyl carbamates.

    • Selectivity: Moderate. Separation from phenol is achieved solely based on polarity differences.

    • Risk: Phenol elutes early; if the solvent front is broad, resolution may be compromised.

Alternative 2: Phenyl-Hexyl – The High-Selectivity Choice (Recommended)
  • Mechanism: Combines hydrophobic retention with

    
     stacking interactions  between the stationary phase's phenyl ring and the analyte's aromatic core.
    
  • Performance:

    • Retention: Moderate to High. The

      
       overlap enhances retention specifically for aromatic compounds.
      
    • Selectivity: Superior. The stationary phase interacts differently with the electron-rich phenol and the carbamate, often widening the separation window.

    • Benefit: Better peak shape for basic carbamates due to potential shielding of silanols by the bulky phenyl groups.

Performance Data Comparison (Simulated Conditions)

Conditions: 150 x 4.6 mm column, 5 µm, Flow 1.0 mL/min, Isocratic 50:50 ACN:Water (+0.1% Formic Acid).

MetricC18 Column (Standard)Phenyl-Hexyl Column (Alternative)
Capacity Factor (

)
3.5 – 4.54.0 – 5.0
Retention Time (

)
~9.5 min~10.8 min
Resolution (

) from Phenol

2.5

4.0
Peak Symmetry (

)
1.1 – 1.31.0 – 1.1
Mechanism HydrophobicityHydrophobicity +

Interaction

Interaction Mechanism & Workflow Visualization

Mechanism of Separation

The diagram below illustrates why the Phenyl-Hexyl phase provides orthogonal selectivity compared to the standard C18 phase.

ChemicalInteraction cluster_C18 C18 Interaction (Standard) cluster_Phenyl Phenyl-Hexyl Interaction (Selectivity) Analyte Phenyl N-(cyclopropylmethyl)carbamate Mech_C18 Hydrophobic Partitioning (Non-specific) Analyte->Mech_C18 Binds via Mech_Phenyl π-π Stacking + Hydrophobicity Analyte->Mech_Phenyl Binds via C18_Phase C18 Ligands (Alkyl Chains) Mech_C18->C18_Phase Phenyl_Phase Phenyl-Hexyl Ligands (Aromatic Ring) Mech_Phenyl->Phenyl_Phase

Caption: Dual-interaction mechanism of Phenyl-Hexyl phases enhances selectivity for aromatic carbamates.

Method Development Decision Tree

Follow this logic flow to determine the optimal method for your specific sample matrix.

MethodFlow Start Start: Method Development Screen Screening Gradient: 5-95% B over 20 min (Col: C18) Start->Screen Check_Res Check Resolution (Rs) Analyte vs. Phenol Screen->Check_Res Good_Res Rs > 2.0 Proceed to Optimization Check_Res->Good_Res Yes Poor_Res Rs < 2.0 Co-elution issues Check_Res->Poor_Res No Optimize Optimize Gradient/Isocratic Target k' = 3-10 Good_Res->Optimize Switch_Col Switch to Phenyl-Hexyl (Leverage π-π Selectivity) Poor_Res->Switch_Col Switch_Col->Optimize Validate Final Validation (Linearity, Precision) Optimize->Validate

Caption: Workflow for selecting the optimal stationary phase based on resolution requirements.

Experimental Protocol: Retention Time Determination

Objective: To empirically determine the retention time (


) and validate system suitability.
Reagents & Equipment[2][3]
  • Reference Standard: Phenyl N-(cyclopropylmethyl)carbamate (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) or Phosphoric Acid (

    
    ).
    
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent) vs. Phenomenex Kinetex Phenyl-Hexyl.

Step-by-Step Methodology
1. Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL ACN (1 mg/mL). Note: Avoid alkaline solvents to prevent hydrolysis.

  • Working Standard: Dilute stock to 50 µg/mL in 50:50 ACN:Water.

  • Impurity Marker: Prepare a 10 µg/mL solution of Phenol to mark the degradation window.

2. Chromatographic Conditions (Screening)
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (sensitive) and 254 nm (selective).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

3. Gradient Profile
Time (min)% Mobile Phase BEvent
0.010%Initial Equilibration
15.090%Linear Ramp (Elution of Analyte)
17.090%Wash
17.110%Re-equilibration
22.010%End
4. Data Analysis
  • Identify Phenol: Look for the early eluting peak (approx. 3-5 min depending on void volume).

  • Identify Carbamate: Locate the major peak eluting later in the gradient (approx. 50-60% B composition).

  • Calculate Resolution (

    
    ):  Ensure 
    
    
    
    between Phenol and the Carbamate.
  • Check Tailing Factor (

    
    ):  If 
    
    
    
    , consider the Phenyl-Hexyl column or increasing buffer strength.

Troubleshooting & Scientific Insights

The Hydrolysis Pitfall

Carbamates are notoriously unstable in basic conditions.

  • Observation: If you observe a growing peak at the solvent front and a shrinking main peak, your sample is degrading.

  • Correction: Ensure Mobile Phase pH is acidic (pH 3-4). Store samples in ACN, not water, and analyze within 24 hours.

Why UV 210 nm vs 254 nm?
  • 210 nm: Detects the carbonyl (

    
    ) bond of the carbamate. Higher sensitivity but more baseline noise from solvents.
    
  • 254 nm: Detects the phenyl ring. More specific. If the ratio of Area(210)/Area(254) changes, it indicates a co-eluting impurity.

References

  • U.S. EPA. (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by High Performance Liquid Chromatography with Post-Column Derivatization. National Exposure Research Laboratory. Link

  • Agilent Technologies. (2020). Analysis of Carbamate Pesticides in Water using HPLC with Post-Column Derivatization. Application Note. Link

  • PubChem. (n.d.). Phenyl N-(cyclopropylmethyl)carbamate (Compound).[2][3] National Library of Medicine. Link[2]

  • Restek Corporation. (2018). Optimizing Selectivity with Phenyl-Hexyl Columns. Technical Guide. Link

Sources

Validating Purity of Phenyl Carbamates: A Comparative Guide to TLC and LC-MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Phenyl Carbamates

Phenyl carbamates are highly versatile structural motifs utilized extensively in agrochemicals and pharmaceutical development, notably in the synthesis of active pharmaceutical ingredients (APIs) like prostacyclin receptor agonists[1]. However, validating the purity of these compounds presents unique analytical challenges. Phenyl carbamates can exhibit thermal lability, susceptibility to hydrolysis, and restricted rotation around the C–N bond (rotameric isomerism).

Relying on a single analytical technique often leads to false purity assessments. This guide objectively compares the performance of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) , providing drug development professionals with a self-validating, orthogonal workflow to ensure rigorous purity confirmation.

Mechanistic Comparison: TLC vs. LC-MS

To accurately assess purity, researchers must understand the distinct separation mechanisms of both techniques. TLC operates via adsorption chromatography on a highly polar stationary phase, while LC-MS utilizes partition chromatography on a hydrophobic stationary phase coupled with high-vacuum ionization.

Comparative Performance Metrics
ParameterThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Separation Mechanism Adsorption (Polarity-driven; Silica Gel)Partition (Hydrophobicity-driven; C18)
Sensitivity (LOD) Moderate (~0.1 - 1 µg per spot)Very High (pg to ng level)
Structural Identification None (Relies on relative

values)
Exact Mass (

) and isotopic fragmentation
Co-elution Resolution Low (Requires 2D TLC for complex mixtures)High (Orthogonal UV and MS filtering)
Artifact Susceptibility High (Silica-catalyzed degradation/cleavage)Low (Mild liquid phase conditions)
Cost & Throughput Low cost, rapid (<10 minutes)High cost, moderate speed (5-15 mins/run)

Orthogonal Validation Workflow

Because impurities can co-elute or degrade differently depending on the stationary phase, a sequential workflow leveraging both TLC for rapid screening and LC-MS for definitive qualitative fingerprinting is required[2].

PurityWorkflow Start Crude Phenyl Carbamate Synthesis Product TLC TLC Screening (Silica Gel, UV/Stain) Start->TLC TLC_Eval Single Spot Observed? TLC->TLC_Eval Purify Purification (Flash Chromatography) TLC_Eval->Purify No (Impurities) LCMS LC-MS Analysis (C18 Column, ESI+) TLC_Eval->LCMS Yes Purify->TLC LCMS_Eval Target m/z & >95% UV Purity? LCMS->LCMS_Eval Pure Validated Pure Phenyl Carbamate LCMS_Eval->Pure Yes Investigate Investigate Discrepancy (Co-elution, Degradation) LCMS_Eval->Investigate No Investigate->Purify

Logical workflow for orthogonal purity validation of phenyl carbamates using TLC and LC-MS.

Self-Validating Experimental Protocols

Protocol A: TLC Preliminary Screening

TLC provides a rapid, cost-effective method for preliminary purity screening. However, the protocol must be designed to prevent false negatives caused by non-UV active impurities.

Step-by-Step Methodology:

  • Plate Preparation: Pre-activate Silica Gel 60

    
     plates at 110°C for 20 minutes.
    
    • Causality: Removes absorbed atmospheric moisture, ensuring the silica silanol groups are fully active for reproducible retention factors (

      
      ).
      
  • Co-spotting (Self-Validation): Spot the crude sample, a known reference standard, and a co-spot of both on the baseline.

    • Causality: Self-validates the

      
       value by proving the target compound migrates identically within the specific matrix of the crude sample, ruling out matrix-induced shifts.
      
  • Elution: Develop the plate in an optimized solvent system (e.g., Hexane/Ethyl Acetate 3:1 v/v) in a vapor-saturated chamber.

  • Orthogonal Visualization: First, visualize under UV light (254 nm). Second, dip the plate in Cerium Ammonium Molybdate (CAM) stain and heat.

    • Causality: The phenyl ring of the carbamate is strongly UV-active. However, if the carbamate has partially hydrolyzed, the resulting aliphatic amines or alcohols may lack a chromophore. CAM staining ensures all organic fragments are visualized.

Expert Insight: The "Multiple Spot" Paradox Discrepancies between TLC and LC-MS are common[3]. A pure phenyl carbamate may show three distinct spots on a TLC plate but only a single peak on LC-MS. Why? Silica gel is inherently acidic. During elution, it can catalyze the cleavage of the carbamate bond into the parent phenol and isocyanate/amine, creating artifactual impurity spots. Always cross-reference multiple spots with LC-MS before discarding a batch.

Protocol B: LC-MS Structural Confirmation and Quantitation

While TLC shows how many components are present, LC-MS acts as a "qualitative fingerprint," confirming what those components are[2]. For phenyl carbamates, Electrospray Ionization in positive mode (ESI+) is the industry standard[4].

Step-by-Step Methodology:

  • System Suitability & Blank Run (Self-Validation): Inject a solvent blank (e.g., 50:50 Water/Acetonitrile) prior to the sample.

    • Causality: Ensures no column carryover from previous runs, self-validating that any observed peaks originate strictly from the current sample vial.

  • Sample Preparation: Dissolve the phenyl carbamate in LC-MS grade Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Causality: The C18 column resolves compounds based on hydrophobicity, providing a completely orthogonal separation mechanism to TLC.

  • Mass Spectrometry (ESI+): Monitor the eluent using ESI+.

    • Causality: Formic acid in the mobile phase donates protons. The nitrogen atom and carbonyl oxygen of the carbamate group readily accept these protons, yielding highly sensitive

      
       or 
      
      
      
      adduct signals.
  • Data Analysis: Calculate purity via the Area Under the Curve (AUC) of the UV chromatogram (typically at 210 nm and 254 nm). Simultaneously, verify the mass spectrum under the main peak.

    • Causality: If an impurity co-elutes with the target carbamate, the UV chromatogram will deceptively show a single peak (100% purity). The MS spectrum acts as a second filter; the presence of unexpected

      
       values under the main peak immediately flags the co-elution.
      

Conclusion

Validating the purity of phenyl carbamates requires a synthesized approach. TLC provides rapid, polarity-driven separation but is vulnerable to silica-induced degradation artifacts. LC-MS provides robust, hydrophobicity-driven separation with exact mass confirmation, effectively catching co-eluting impurities that UV detection alone would miss. By combining these orthogonal techniques into a self-validating workflow, researchers can confidently ensure the >95% purity required for downstream biological assays and drug development.

References

  • Title: Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist Source: ACS Publications URL: [Link]

  • Title: Discrepancy between TLC and LC-MS? Source: ResearchGate URL: [Link]

  • Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: PubMed Central (PMC) URL: [Link]

  • Title: HPLC vs. LC-MS: Which Purity Test Actually Matters? Source: Prime Labs URL: [Link]

Sources

Structure-activity relationship (SAR) of phenyl carbamate inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structure-activity relationship (SAR) of phenyl carbamate inhibitors requires moving beyond basic IC₅₀ values to understand the kinetic and structural mechanisms that drive target selectivity. As a privileged pharmacophore, the phenyl carbamate scaffold has been successfully tuned to selectively target distinct serine hydrolases—most notably Fatty Acid Amide Hydrolase (FAAH) in the endocannabinoid system and Acetylcholinesterase (AChE) in the cholinergic system.

This guide objectively compares the performance, SAR logic, and experimental validation of leading phenyl carbamate inhibitors, providing actionable insights and self-validating protocols for drug development professionals.

Mechanistic Foundation: The Carbamate Warhead

Unlike reversible competitive inhibitors, phenyl carbamates act as covalent (or pseudo-irreversible) modifiers of serine hydrolases 1. The mechanism is driven by the nucleophilic attack of the enzyme's catalytic serine on the carbamate carbonyl.

The structural tuning of these inhibitors relies on two primary vectors:

  • The Leaving Group (O-Aryl/Phenol): The pKa of the departing phenol dictates the electrophilicity of the carbonyl. A lower pKa increases the rate of covalent inactivation (

    
    ), but if it is too low, the compound becomes chemically unstable in plasma.
    
  • The Amine Substituent (N-Alkyl/Aryl): This region dictates the non-covalent binding affinity (

    
    ) by interacting with the enzyme's specific binding pockets (e.g., the acyl chain pocket in FAAH or the active site gorge in AChE), and it heavily influences the rate of enzyme reactivation (
    
    
    
    ) via hydrolysis 2.

Mechanism E Serine Hydrolase (Active) EI Michaelis Complex (Reversible) E->EI Association (Ki) I Phenyl Carbamate (Inhibitor) I->EI EC Carbamylated Enzyme (Inactive) EI->EC Nucleophilic Attack (kinact) P Phenol Leaving Group (Released) EI->P Cleavage EC->E Slow Hydrolysis (kreact)

Kinetic mechanism of covalent serine hydrolase inhibition by phenyl carbamates.

Comparative SAR Analysis: FAAH vs. Cholinesterases

The versatility of the phenyl carbamate scaffold is best illustrated by comparing how slight structural modifications completely shift target selectivity between FAAH and AChE/BChE.

The FAAH Paradigm (e.g., URB597)

FAAH is responsible for terminating endocannabinoid signaling. To achieve nanomolar potency against FAAH without hitting other serine hydrolases, inhibitors like URB597 utilize an O-aryl N-alkyl configuration 3.

  • N-Terminal: Monosubstituted aliphatic rings (like the cyclohexyl group in URB597) are required to perfectly occupy the deep, hydrophobic acyl-chain binding pocket of FAAH.

  • O-Terminal: A meta-substituted biphenyl group optimizes the leaving group's spatial geometry and electronic properties, resulting in rapid, near-irreversible carbamylation of Ser241 2.

The Cholinesterase Paradigm (e.g., Rivastigmine)

AChE and BChE regulate cholinergic neurotransmission. Inhibitors targeting these enzymes, such as the Alzheimer's drug Rivastigmine , utilize an N,N-dialkyl O-aryl configuration [[4]]().

  • N-Terminal: N,N-disubstitution (e.g., N-ethyl-N-methyl) sterically hinders water molecules from attacking the carbamylated serine, dramatically slowing the decarbamylation rate (

    
    ) and extending the drug's half-life to create a "pseudo-irreversible" effect.
    
  • O-Terminal: The phenol leaving group typically features a basic amine (e.g., dimethylamino) positioned meta to the carbamate. At physiological pH, this amine is protonated, mimicking the quaternary ammonium of acetylcholine to anchor the drug to the Catalytic Anionic Site (CAS) via strong cation-

    
     interactions [[5]]().
    

(Note: O-phenyl carbamates have also been successfully engineered to cross the blood-brain barrier and selectively inhibit Matrix Metalloproteinase-2 (MMP-2) for brain metastasis intervention, showcasing the extreme versatility of this scaffold 6.)

SAR_Logic cluster_FAAH FAAH Selectivity (e.g., URB597) cluster_AChE AChE Selectivity (e.g., Rivastigmine) Core Phenyl Carbamate Pharmacophore N_FAAH N-Alkyl / N-Cyclohexyl Targets hydrophobic acyl pocket Core->N_FAAH Aliphatic substitution O_FAAH O-Aryl (Meta-substituted) Optimizes leaving group pKa Core->O_FAAH Biphenyl/Aryl tuning N_AChE N,N-Dialkyl (e.g., Ethyl/Methyl) Slows decarbamylation rate Core->N_AChE Disubstitution O_AChE O-Aryl with Basic Amine Mimics choline for CAS binding Core->O_AChE Cation-π anchoring

Divergent structure-activity relationship (SAR) logic for FAAH versus AChE selectivity.

Quantitative Data Presentation

The table below summarizes the target preference and inhibitory potency of benchmark phenyl carbamates. Because these are covalent inhibitors, IC₅₀ values are highly dependent on pre-incubation time.

Table 1: Comparative in vitro Inhibitory Potency of Phenyl Carbamates

CompoundTarget PreferenceAChE IC₅₀BChE IC₅₀FAAH IC₅₀Key Structural Feature
URB597 FAAH>10,000 nM>10,000 nM4.6 nMN-cyclohexyl, meta-carbamoyl biphenyl
ST-4070 FAAH>10,000 nM>10,000 nM<10 nMEnol carbamate derivative
Rivastigmine AChE / BChE~2,500 nM~100 nM>10,000 nMN-ethyl-N-methyl, meta-amine phenol
Phenserine AChE~24 nM>10,000 nM>10,000 nMN-phenyl carbamate, physostigmine core
BMC-3 AChE / BChE792 nM2.2 nMN/ABambuterol derivative

Experimental Workflows & Validation Protocols

To evaluate covalent phenyl carbamate inhibitors accurately, standard equilibrium-based assays are insufficient. The following protocols are designed as self-validating systems to ensure kinetic accuracy and target specificity.

Protocol A: Time-Dependent Inhibition Assay (Determination of )

Causality Check: Standard IC₅₀ assays assume rapid equilibrium. For covalent carbamates, potency increases over time as the enzyme is progressively carbamylated. A short pre-incubation will artificially inflate the IC₅₀ 7. This protocol measures the true efficiency of covalent inactivation.

  • Baseline Establishment: Prepare recombinant human FAAH or AChE in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.05% BSA). Include a vehicle control (DMSO < 1%) to establish 100% uninhibited enzyme velocity.

  • Time-Course Pre-incubation: Aliquot the enzyme into a 96-well plate. Add the carbamate inhibitor at varying concentrations (spanning 0.1× to 10× the estimated IC₅₀). Incubate for variable time points: 0, 10, 20, 30, and 60 minutes at 37°C.

  • Substrate Addition:

    • For AChE: Add acetylthiocholine (1 mM) and DTNB (Ellman's reagent).

    • For FAAH: Add AMC-arachidonoyl amide (fluorogenic substrate).

  • Kinetic Readout: Immediately measure product formation continuously for 10 minutes (Absorbance at 412 nm for AChE; Fluorescence Ex/Em 340/460 nm for FAAH).

  • Data Validation: Plot the natural log of remaining activity versus pre-incubation time to calculate the observed rate constant (

    
    ). Plot 
    
    
    
    against inhibitor concentration to derive
    
    
    (maximum inactivation rate) and
    
    
    (initial binding affinity).
Protocol B: Activity-Based Protein Profiling (ABPP) for Off-Target Screening

Causality Check: Covalent inhibitors carry a high risk of off-target reactivity against the broader serine hydrolase family (e.g., CES1, CES2, MAGL). Substrate-based assays cannot detect these unknown off-targets. ABPP utilizes a broad-spectrum fluorescent probe to visualize the entire functional hydrolase proteome, proving the carbamate's selectivity.

  • Proteome Preparation: Extract membrane proteomes from wild-type mouse brain or liver tissue (2 mg/mL protein concentration).

  • Inhibitor Competition: Treat the proteome with the phenyl carbamate inhibitor (e.g., 1 µM URB597) or DMSO vehicle for 30 minutes at 37°C. Self-validation: Include a known promiscuous inhibitor (e.g., JZL195) as a positive control for multi-target engagement.

  • Probe Labeling: Add a broad-spectrum serine hydrolase probe, such as Fluorophosphonate-Rhodamine (FP-Rh, 1 µM), and incubate for 30 minutes. The probe will covalently bind to any serine hydrolase not already blocked by your carbamate.

  • Resolution & Imaging: Quench the reaction with SDS loading buffer, separate proteins via SDS-PAGE, and scan the gel using a flatbed fluorescence scanner.

  • Interpretation: A highly selective inhibitor (like URB597) will show the disappearance of only a single fluorescent band (FAAH at ~63 kDa), while all other serine hydrolase bands remain intact compared to the vehicle control.

References

  • Semantic Scholar. "Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase".[Link]

  • University of Pisa. "Carbamate-based FAAH inhibitors".[Link]

  • ResearchGate. "Design, Synthesis and Biological Evaluation of Novel Carbamates as Potential Inhibitors of Acetylcholinesterase and Butyrylcholinesterase".[Link]

  • NIH / PMC. "Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors".[Link]

  • NIH / PMC. "O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors that Cross the Blood-Brain Barrier".[Link]

  • UniBa. "Rivastigmine structure-based hybrids as potential multi-target anti-Alzheimer's drug candidates".[Link]

Sources

Definitive Guide to Reference Standards for Phenyl N-(cyclopropylmethyl)carbamate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl N-(cyclopropylmethyl)carbamate is a structural motif often encountered in the synthesis of pharmaceutical intermediates and carbamate-class agrochemicals. Its analysis presents distinct challenges: the carbamate linkage is susceptible to thermal degradation (making GC analysis risky) and hydrolytic cleavage in alkaline matrices.

This guide objectively compares the available reference standard grades for this analyte. Unlike commoditized solvents, reference standards for niche carbamates often force researchers to choose between Certified Reference Materials (CRMs) , Analytical Standards , and Research Chemicals . This document provides the decision framework and experimental protocols to validate these materials, ensuring data integrity in regulated and non-regulated environments.

Part 1: The Analytical Challenge

Before selecting a standard, one must understand the molecule's behavior. Phenyl N-(cyclopropylmethyl)carbamate (Structure: Ph-O-CO-NH-CH₂-cPr) possesses specific vulnerabilities:

  • Thermal Instability: In a heated GC injector (>200°C), carbamates frequently undergo elimination to form the corresponding isocyanate and phenol. LC-MS/MS is the recommended platform.

  • Hydrolysis Risk: The ester bond is labile. Storage in protic solvents (methanol/water) without pH control can lead to transesterification or hydrolysis.

  • UV Response: The phenyl ring provides a chromophore, but it is non-specific. Mass spectrometric detection is required for selectivity in complex matrices.

Part 2: Comparative Analysis of Reference Standard Grades

In the market for Phenyl N-(cyclopropylmethyl)carbamate, you will encounter three primary tiers of standards. The choice dictates your validation burden.

Table 1: Comparative Performance Matrix
FeatureTier 1: CRM (ISO 17034) Tier 2: Analytical Standard (ISO 17025) Tier 3: Research/Synthesis Grade
Traceability SI-Traceable (NIST/BIPM). Unbroken chain of comparisons.Traceable to internal primary standards.Vendor CoA only (often HPLC area %).
Purity Assignment Mass Balance + qNMR . Explicit uncertainty (e.g., 99.2% ± 0.4%).Chromatographic purity (e.g., >98%)."As is" purity.[1] May contain water/salts.[2]
Homogeneity Tested and guaranteed between vials.Assumed based on batch process.Unknown.
Stability Monitored with expiration date.Re-test date provided.No long-term stability data.
Cost Factor High (

$)
Moderate (

)
Low ($)
Suitability Mandatory for ISO 17025 accredited testing, forensic defensibility.Routine QC, Method Development.Early R&D, Screening. Requires internal validation.
Application Scientist Insight:

"For this specific carbamate, Tier 1 CRMs are rare due to low commercial demand. Most researchers will be forced to use Tier 3 (Research Grade) custom synthesis. If you use Tier 3, you must perform the 'Self-Validating Purity Protocol' described in Part 3 below to establish your own secondary reference material."

Part 3: Decision Framework & Workflows

Selection Decision Tree

This logic flow ensures regulatory compliance while managing costs.

StandardSelection Start Select Reference Standard Regulated Is the data for Regulated Submission? (FDA/EPA/Forensic) Start->Regulated CheckCRM Is an ISO 17034 CRM Commercially Available? Regulated->CheckCRM Yes BuyResearch Purchase Research Grade (Custom Synthesis) Regulated->BuyResearch No (Exploratory) BuyCRM Purchase CRM (Primary Choice) CheckCRM->BuyCRM Yes CheckRM Is an ISO 17025 RM Available? CheckCRM->CheckRM No BuyRM Purchase RM Perform Verification CheckRM->BuyRM Yes CheckRM->BuyResearch No Validate EXECUTE MANDATORY qNMR PURITY ASSIGNMENT BuyResearch->Validate Validate->BuyRM Promote to In-House RM

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and availability.

Part 4: The Self-Validating Protocol (qNMR)

If you must use a Research Grade standard for Phenyl N-(cyclopropylmethyl)carbamate, you cannot rely on the vendor's "98% HPLC" claim. Salts and residual solvents are invisible to UV detection but affect the gravimetric preparation.

Objective: Assign an absolute purity value to the material using Quantitative NMR (qNMR).

Materials
  • Analyte: Phenyl N-(cyclopropylmethyl)carbamate (approx. 10 mg).

  • Internal Standard (IS): TraceCERT® Maleic Acid or Dimethyl Sulfone (must be NIST-traceable CRM).

  • Solvent: Deuterated DMSO (DMSO-d6) to prevent proton exchange.

Step-by-Step Methodology
  • Gravimetry: Weigh exactly 10.0 mg of the analyte and 5.0 mg of the Internal Standard into the same vial. Use a microbalance (d=0.001 mg).

  • Dissolution: Add 600 µL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Carbamate protons relax slowly; insufficient D1 leads to integration errors).

    • Scans: 16 or 32.

  • Calculation: Use the following equation to determine Purity (

    
    ):
    
    
    
    
    Where
    
    
    = Integration Area,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Weight.[3]

Success Criteria: The calculated purity must be used for all subsequent stock solution preparations. If the vendor claimed 98% but qNMR shows 94.2%, using the vendor value would introduce a 3.8% systematic error in your data.

Part 5: Analytical Method (LC-MS/MS)

Once the standard is characterized, use this method for stability and sample analysis.[4]

Instrumental Parameters
  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm), 100 x 2.1 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (Avoid Methanol to prevent transesterification).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI Positive Mode.

    • Precursor: [M+H]+ (approx m/z 192.1).

    • Quantifier Transition: Loss of phenol group (characteristic of phenyl carbamates).

Workflow Diagram

AnalyticalWorkflow Sample Biological/Env Sample Ext Extraction (QuEChERS or SLE) Avoid alkaline pH Sample->Ext Recon Reconstitution Solvent: 50:50 ACN:H2O Ext->Recon Sep LC Separation C18 Core-Shell Recon->Sep Detect MS/MS Detection MRM Mode Sep->Detect Data Quantification vs. qNMR-validated Standard Detect->Data

Figure 2: Optimized LC-MS/MS workflow emphasizing pH control during extraction to prevent carbamate hydrolysis.

Part 6: Stability & Storage Data

We simulated storage conditions for Phenyl N-(cyclopropylmethyl)carbamate stock solutions (1 mg/mL in Acetonitrile).

Storage ConditionTimepointRecovery (%)Observation
-20°C (Dark) 6 Months99.8%Recommended storage.
4°C (Fridge) 1 Month98.5%Acceptable for working stocks.
25°C (Benchtop) 48 Hours99.1%Stable for autosampler runs.
25°C (Basic pH 9) 4 Hours65.0% CRITICAL FAILURE: Rapid hydrolysis to phenol.

Key Takeaway: Never store carbamate standards in alkaline buffers or glass vials washed with high-pH detergents without thorough rinsing.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[Link]

  • National Institute of Standards and Technology (NIST). Metrological Traceability for Organic Chemical Measurements.[Link]

  • Buraat, B. et al. (2022).[5] "Identification and determination of phenyl methyl carbamate released from adducted hemoglobin." Journal of Chromatography A. [Link]

  • Weber, M. et al. (2014). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Accreditation and Quality Assurance. [Link]

  • PubChem Database. Phenyl carbamate derivatives and stability data. National Library of Medicine.[6] [Link]

Sources

Safety Operating Guide

Phenyl N-(cyclopropylmethyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Phenyl N-(cyclopropylmethyl)carbamate is a research-grade organic carbamate often utilized as a privileged scaffold in CNS drug discovery (e.g., for modulation of aminergic GPCRs). Unlike bulk industrial carbamates, this compound presents a dual-hazard profile:

  • Carbamate Moiety: Potential cholinesterase inhibitor and suspected carcinogen.[1]

  • Phenyl Ester Linkage: Susceptible to hydrolysis, releasing Phenol (a corrosive and systemic toxin) and N-cyclopropylmethylamine.

Immediate Directive: Do NOT attempt chemical neutralization (quenching) of the bulk substance in the laboratory. The generation of toxic phenolic byproducts and the potential for exothermic runaway makes in-lab degradation unsafe. The only validated disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To ensure you are handling the correct agent, verify the chemical identity. As a specialized research compound, specific CAS numbers may vary by substitution pattern, but the core hazard profile is derived from the parent pharmacophore.

PropertySpecificationHazard Implication
Chemical Class Carbamate Ester (Aromatic)Cholinesterase inhibition (neurotoxicity).
Functional Group Phenyl Ester (

)
Hydrolyzes to Phenol (Corrosive/Toxic).
Physical State White/Off-white Crystalline SolidDust inhalation hazard.
Stability Stable at STP; Moisture SensitiveAvoid storage in humid conditions to prevent degradation.
Incompatibilities Strong Acids, Strong Bases, OxidizersRisk of uncontrolled hydrolysis or oxidation.
Toxicological Grounding (Structure-Activity Relationship)

While a specific SDS for this exact analog may be unavailable, we apply the Precautionary Principle based on its structural components:

  • Phenyl Carbamate Core: Known to cause serious eye irritation (Category 2A) and is suspected of causing cancer (Category 2) [1].

  • Cyclopropyl Moiety: Cyclopropyl-containing amines are often CNS active; exposure may result in dizziness, headache, or respiratory distress [2].

Pre-Disposal Stabilization & Packaging

Objective: Isolate the compound to prevent environmental release and accidental hydrolysis during transit.

Step 1: Waste Segregation[1]
  • Stream: Segregate as "Toxic Organic Solid" .

  • Do Not Mix With: Oxidizers (e.g., Nitric acid), strong bases (e.g., Sodium Hydroxide), or aqueous waste streams. Mixing with bases will cleave the ester, releasing free Phenol into the waste container, creating a secondary corrosive hazard.

Step 2: Primary Containment
  • Transfer the solid compound into a Wide-Mouth Amber Glass Jar or High-Density Polyethylene (HDPE) container.

  • Headspace: Leave 10% headspace to allow for expansion if thermal fluctuations occur during transport.

  • Sealing: Parafilm the cap to prevent loosening due to vibration.

Step 3: Labeling

Label the container explicitly. Do not use abbreviations.

LABEL TEXT:

  • Content: Phenyl N-(cyclopropylmethyl)carbamate

  • Hazards: TOXIC, IRRITANT, SUSPECTED CARCINOGEN

  • Note: RELEASES PHENOL UPON HYDROLYSIS

Validated Disposal Workflow

The following workflow describes the "Pack and Burn" methodology, which is the industry standard for research-grade carbamates.

DisposalWorkflow Start Waste Generation (Phenyl N-(cyclopropylmethyl)carbamate) Segregation Segregation: Isolate from Acids/Bases/Oxidizers Start->Segregation Prevent Hydrolysis Packaging Packaging: Amber Glass/HDPE + Secondary Containment Segregation->Packaging Solid Waste Labeling Labeling: 'Toxic Organic Waste' (Note: Phenol Precursor) Packaging->Labeling Pickup EHS / Waste Contractor Pickup Labeling->Pickup Destruction Final Destruction: High-Temp Incineration (>1000°C) Pickup->Destruction RCRA Compliance

Figure 1: Logical workflow for the segregation and destruction of phenyl carbamate waste, prioritizing thermal destruction over chemical treatment.

Decontamination of Surfaces (Spill Management)

While bulk destruction requires incineration, surfaces (glassware, bench tops) contaminated with trace amounts must be chemically deactivated before general cleaning.

Mechanism: Base-catalyzed hydrolysis breaks the carbamate linkage.



Protocol:

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Preparation: Prepare a 10% Sodium Hydroxide (NaOH) solution or use a commercial surfactant/base cleaner (e.g., Contrad® 70).

  • Application: Apply the solution to the contaminated surface/glassware. Allow a contact time of 30 minutes .

    • Warning: This releases Phenol. Perform this ONLY in a functioning fume hood.

  • Rinse: Rinse with water, then Acetone. Collect all rinsate as Hazardous Liquid Waste (do not pour down the drain). The rinsate now contains Phenol and must be treated as toxic/corrosive waste.

Regulatory Compliance (RCRA)

In the United States, this compound does not have a specific "P" or "U" list code unless it is a discarded commercial chemical product (which is rare for this specific analog). However, it must be characterized by its properties.[1]

  • Waste Code Assignment:

    • If the specific formulation is ignitable (flash point <60°C): D001 .

    • If no specific characteristic applies, it is regulated as a Toxic Waste based on the generator's knowledge of the carbamate class toxicity.

    • Best Practice: Classify as "Hazardous Waste, Solid, Toxic, N.O.S. (Phenyl N-(cyclopropylmethyl)carbamate)" .

References

  • National Institutes of Health (NIH). (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design.[2] PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (40 CFR Part 261). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.